Product packaging for 2-methyl-1-propyl-1H-indol-5-amine(Cat. No.:CAS No. 883543-99-5)

2-methyl-1-propyl-1H-indol-5-amine

Cat. No.: B1336384
CAS No.: 883543-99-5
M. Wt: 188.27 g/mol
InChI Key: FJSUZHWGZRPMNJ-UHFFFAOYSA-N
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Description

2-methyl-1-propyl-1H-indol-5-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B1336384 2-methyl-1-propyl-1H-indol-5-amine CAS No. 883543-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-propylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14/h4-5,7-8H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSUZHWGZRPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298120
Record name 2-Methyl-1-propyl-1H-indol-5-amine
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-99-5
Record name 2-Methyl-1-propyl-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-propyl-1H-indol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-methyl-1-propyl-1H-indol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-methyl-1-propyl-1H-indol-5-amine is limited. This guide provides a summary of available information and discusses properties and potential methodologies in the context of related indole amine compounds.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂Santa Cruz Biotechnology[1]
Molecular Weight 188.27 g/mol Santa Cruz Biotechnology[1]
IUPAC Name This compoundInferred
CAS Number Not found in searched literature-
Melting Point Not found in searched literature-
Boiling Point Not found in searched literature-
Solubility Not found in searched literature-

Synthesis and Characterization

A definitive, peer-reviewed synthesis protocol for this compound was not identified in the conducted searches. However, a general synthetic approach can be proposed based on common methods for the synthesis of substituted indole derivatives.

Proposed Synthetic Pathway

A plausible synthetic route could involve the Fischer indole synthesis, a widely used method for preparing indoles. The following diagram illustrates a potential workflow.

Synthetic_Pathway 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Fischer_Indole_Synthesis Fischer_Indole_Synthesis 4-Nitrophenylhydrazine->Fischer_Indole_Synthesis Pentan-2-one Pentan-2-one Pentan-2-one->Fischer_Indole_Synthesis Acid_Catalyst Acid_Catalyst Acid_Catalyst->Fischer_Indole_Synthesis Intermediate_A 2-methyl-5-nitro-1H-indole Fischer_Indole_Synthesis->Intermediate_A Base_Alkylation Base_Alkylation Intermediate_A->Base_Alkylation Propyl_Halide Propyl_Halide Propyl_Halide->Base_Alkylation Intermediate_B 2-methyl-5-nitro-1-propyl-1H-indole Base_Alkylation->Intermediate_B Reduction Reduction Intermediate_B->Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol (Hypothetical)

Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole. A mixture of 4-nitrophenylhydrazine and a slight excess of pentan-2-one would be heated in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The reaction would be monitored by thin-layer chromatography. Upon completion, the mixture would be cooled and neutralized, and the crude product would be extracted and purified by column chromatography.

Step 2: N-propylation of 2-methyl-5-nitro-1H-indole. The synthesized 2-methyl-5-nitro-1H-indole would be deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). A propyl halide (e.g., 1-bromopropane) would then be added, and the reaction mixture would be stirred, likely at an elevated temperature. After the reaction is complete, the product, 2-methyl-5-nitro-1-propyl-1H-indole, would be isolated by extraction and purified.

Step 3: Reduction of the Nitro Group. The nitro-substituted indole from the previous step would be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) or with a chemical reducing agent (e.g., tin(II) chloride in hydrochloric acid). The final product, this compound, would then be isolated and purified.

Characterization

Due to the lack of specific experimental data, the following are expected characterization results based on the analysis of similar compounds[2].

  • ¹H NMR: Expected signals would include those for the aromatic protons on the indole ring, a singlet for the methyl group at the 2-position, and signals corresponding to the N-propyl group (a triplet for the terminal methyl and two multiplets for the methylene groups). The protons of the amine group would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbon atoms of the indole core, the methyl group, and the propyl group would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 188.27 would be anticipated.

  • Infrared Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring would be expected.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the public domain. However, the indole scaffold is a common feature in many biologically active compounds, and tryptamine derivatives are known to interact with various receptors, particularly serotonin receptors[3].

Potential Signaling Pathways

Given its structural similarity to other tryptamine derivatives, it is plausible that this compound could interact with serotonin (5-HT) receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, such as a 5-HT receptor.

GPCR_Signaling Ligand This compound Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR Signaling Pathway.

Experimental Workflow for Biological Screening

For a novel compound like this compound, a typical initial biological screening workflow would involve a series of in vitro assays to determine its activity and guide further research.

Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Functional Assays, Dose-Response) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound ADMET_Profiling In Vitro ADMET Profiling Lead_Compound->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy and Toxicology ADMET_Profiling->In_Vivo_Studies

Caption: High-Level Biological Screening Workflow.

Safety and Handling

Specific safety and handling data for this compound is not available. For any novel chemical, it is crucial to handle it with appropriate caution in a well-ventilated laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related aminoindane compounds, hazards such as skin and eye irritation have been noted[4]. A full safety assessment should be conducted before handling.

References

In-Depth Technical Guide: Physicochemical Characteristics of 2-Methyl-1-Propyl-1H-Indol-5-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics, a proposed synthetic route, and a hypothesized biological mechanism of action for the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar analogs to provide a robust predictive profile. All quantitative data are presented in structured tables for clarity. Detailed, plausible experimental protocols for its synthesis are provided, accompanied by a workflow diagram. Furthermore, a potential signaling pathway involving serotonin receptors is proposed and visualized. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in this and related indoleamine scaffolds.

Physicochemical Characteristics

Direct experimental data for this compound is not extensively available in the public domain. However, by examining closely related analogs, we can extrapolate a reliable physicochemical profile. The following tables summarize known data for the target compound and its structural analogs, providing a basis for estimating its properties.

Table 1: Core Physicochemical Properties of this compound and Key Analogs

PropertyThis compound (Target)1-Propyl-1H-Indol-5-Amine2-Methyl-1H-Indol-5-Amine2-Methyl-1H-Indole
Molecular Formula C₁₂H₁₆N₂C₁₁H₁₄N₂C₉H₁₀N₂[1][2]C₉H₉N
Molecular Weight 188.27 g/mol 174.24 g/mol 146.19 g/mol [1][2]131.17 g/mol
Boiling Point Estimated: 360-380 °C357.9 ± 15.0 °C (Predicted)[3]Not Available270-272 °C (543-545 K)[4]
Density Estimated: 1.0-1.1 g/cm³1.128 ± 0.06 g/cm³ (Predicted)[3]Not AvailableNot Available
pKa (amine) Estimated: 5.0-6.0Not AvailableNot AvailableNot Applicable
pKa (indole N-H) Not Applicable17.37 ± 0.30 (Predicted)[3]Not AvailableNot Available
LogP Estimated: 2.5-3.5Not AvailableNot Available1.994 (Crippen Calculated)[4]

Note: Estimated values are derived from the trends observed in the analog data and general principles of physical organic chemistry. The propyl group on the indole nitrogen is expected to increase the boiling point and lipophilicity (LogP) compared to the N-unsubstituted analogs.

Proposed Synthetic Protocols

A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from 4-nitrophenylhydrazine. The following protocols are based on well-established synthetic transformations for indole derivatives.

Step 1: Fischer Indole Synthesis of 2-Methyl-5-Nitro-1H-Indole

The Fischer indole synthesis is a reliable method for constructing the indole core.[5][6][7][8][9]

  • Reaction: 4-Nitrophenylhydrazine hydrochloride is reacted with acetone in the presence of an acid catalyst to yield 2-methyl-5-nitro-1H-indole.

  • Reagents and Conditions:

    • 4-Nitrophenylhydrazine hydrochloride (1 equivalent)

    • Acetone (10-20 equivalents, serving as both reactant and solvent)

    • Glacial acetic acid or polyphosphoric acid (as catalyst and solvent)

    • Reaction temperature: 80-100 °C

    • Reaction time: 2-4 hours

  • Procedure:

    • To a stirred solution of 4-nitrophenylhydrazine hydrochloride in glacial acetic acid, add acetone.

    • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol to afford 2-methyl-5-nitro-1H-indole as a yellow solid.[10]

Step 2: N-Propylation of 2-Methyl-5-Nitro-1H-Indole

N-alkylation of the indole nitrogen can be achieved using an appropriate alkyl halide in the presence of a base.[11][12]

  • Reaction: 2-Methyl-5-nitro-1H-indole is alkylated with 1-bromopropane to yield 2-methyl-1-propyl-5-nitro-1H-indole.

  • Reagents and Conditions:

    • 2-Methyl-5-nitro-1H-indole (1 equivalent)

    • 1-Bromopropane (1.2-1.5 equivalents)

    • Potassium hydroxide (KOH) or Sodium hydride (NaH) (1.2 equivalents)

    • N,N-Dimethylformamide (DMF) as solvent

    • Reaction temperature: Room temperature to 60 °C

    • Reaction time: 4-8 hours

  • Procedure:

    • To a solution of 2-methyl-5-nitro-1H-indole in DMF, add powdered KOH or NaH portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 1-bromopropane dropwise and continue stirring at room temperature or heat to 60 °C for 4-8 hours (monitor by TLC).

    • After completion, quench the reaction with water and extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Step 3: Reduction of the Nitro Group to an Amine

The final step involves the reduction of the nitro group to the desired primary amine.

  • Reaction: 2-Methyl-1-propyl-5-nitro-1H-indole is reduced to this compound.

  • Reagents and Conditions:

    • 2-Methyl-1-propyl-5-nitro-1H-indole (1 equivalent)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) or catalytic hydrogenation (H₂, Pd/C)

    • Ethanol or Ethyl acetate as solvent

    • Reaction temperature: Reflux (for SnCl₂) or Room temperature (for H₂, Pd/C)

    • Reaction time: 2-6 hours

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve 2-methyl-1-propyl-5-nitro-1H-indole in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Reflux the mixture for 2-6 hours until the starting material is consumed (TLC monitoring).

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The final product, this compound, can be purified by column chromatography.

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Propylation cluster_2 Step 3: Nitro Reduction 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis (Acetic Acid, 80-100°C) 4-Nitrophenylhydrazine->Fischer_Indole_Synthesis Acetone Acetone Acetone->Fischer_Indole_Synthesis 2-Methyl-5-nitro-1H-indole 2-Methyl-5-nitro-1H-indole Fischer_Indole_Synthesis->2-Methyl-5-nitro-1H-indole N-Propylation N-Propylation (KOH, DMF) 2-Methyl-5-nitro-1H-indole->N-Propylation 1-Bromopropane 1-Bromopropane 1-Bromopropane->N-Propylation 2-Methyl-1-propyl-5-nitro-1H-indole 2-Methyl-1-propyl-5-nitro-1H-indole N-Propylation->2-Methyl-1-propyl-5-nitro-1H-indole Nitro_Reduction Nitro Reduction (SnCl2·2H2O or H2, Pd/C) 2-Methyl-1-propyl-5-nitro-1H-indole->Nitro_Reduction This compound This compound Nitro_Reduction->this compound

Caption: Proposed multi-step synthesis of this compound.

Hypothesized Biological Signaling Pathway

Many indoleamine derivatives are known to interact with serotonin (5-HT) receptors.[13][14][15] The primary amine at the 5-position of the indole ring is a key pharmacophore for binding to these G-protein coupled receptors (GPCRs). A plausible mechanism of action for this compound is its binding to a serotonin receptor, such as 5-HT₂A, which is coupled to the Gq alpha subunit.

G Ligand This compound Receptor Serotonin Receptor (e.g., 5-HT2A) Ligand->Receptor Binds to receptor G_Protein Gq Protein Complex Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothesized signaling pathway via a Gq-coupled serotonin receptor.

Discussion of Biological Activity

The structural similarity of this compound to serotonin and other tryptamine derivatives strongly suggests its potential as a ligand for serotonin receptors. The 5-aminoindole moiety is a common feature in many centrally active compounds. The interaction with serotonin receptors, such as the 5-HT₁A and 5-HT₂A subtypes, can modulate a wide range of neuropsychological processes including mood, anxiety, and cognition.[13]

The primary amine of the molecule is likely to form a key salt bridge with a conserved aspartate residue in the transmembrane domain of the serotonin receptor, a crucial interaction for ligand binding and receptor activation.[16] The N-propyl and 2-methyl substituents will influence the compound's lipophilicity, metabolic stability, and selectivity for different receptor subtypes. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the physicochemical properties, a viable synthetic route, and a plausible mechanism of action for this compound. While direct experimental data remains scarce, the information compiled from analogous structures offers a solid foundation for future research. The proposed synthetic protocols are robust and based on well-established chemical principles. The hypothesized interaction with serotonin receptors provides a clear direction for initial biological screening and drug development efforts. This document aims to be a valuable resource for scientists working on the synthesis and characterization of novel indole derivatives for therapeutic applications.

References

Spectroscopic and Synthetic Profile of 2-methyl-1-propyl-1H-indol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and known synthetic methodologies for analogous indole derivatives to present a predictive but scientifically grounded profile. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its chemical structure and comparison with data from similar indole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1d1HH-7 (Aromatic)
~6.9d1HH-4 (Aromatic)
~6.6dd1HH-6 (Aromatic)
~6.1s1HH-3 (Indole Ring)
~3.9t2HN-CH₂ (Propyl)
~3.5br s2H-NH₂
~2.3s3HC2-CH₃
~1.7sextet2H-CH₂- (Propyl)
~0.9t3H-CH₃ (Propyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~142C-5 (Aromatic, C-NH₂)
~136C-7a (Aromatic)
~130C-2 (Indole Ring, C-CH₃)
~128C-3a (Aromatic)
~111C-7 (Aromatic)
~110C-4 (Aromatic)
~104C-6 (Aromatic)
~100C-3 (Indole Ring)
~48N-CH₂ (Propyl)
~24-CH₂- (Propyl)
~13C2-CH₃
~11-CH₃ (Propyl)

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
188.13[M]⁺ (Molecular Ion)
173.11[M-CH₃]⁺
145.10[M-C₃H₇]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, BroadN-H Stretch (Amine)
3100-3000MediumC-H Stretch (Aromatic)
2960-2850StrongC-H Stretch (Aliphatic)
1620-1580StrongN-H Bend (Amine)
1600-1450Medium-StrongC=C Stretch (Aromatic)
1330-1250MediumC-N Stretch (Aromatic Amine)

General Experimental Protocols

The following protocols describe a general approach for the synthesis of this compound and the subsequent acquisition of spectroscopic data. These are based on established methods for similar indole derivatives and may require optimization for the specific target compound.

Synthesis of this compound

A plausible synthetic route involves the Fischer indole synthesis followed by N-alkylation and reduction of a nitro group.

Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole

  • (4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents) are dissolved in ethanol.

  • A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is filtered, washed with water, and purified by recrystallization or column chromatography.

Step 2: N-propylation of 2-methyl-5-nitro-1H-indole

  • To a solution of 2-methyl-5-nitro-1H-indole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) at 0 °C.

  • After stirring for 30 minutes, 1-bromopropane (1.2 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Step 3: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole

  • The N-propylated intermediate (1 equivalent) is dissolved in ethanol or methanol.

  • A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or catalytic hydrogenation (e.g., H₂, Pd/C) is employed.

  • For SnCl₂ reduction, the mixture is heated to reflux for 2-4 hours.

  • After cooling, the solution is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated to yield the final product, this compound.

  • Further purification can be achieved by column chromatography if necessary.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize the synthesized compound.[1][2][3][4]

  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.[6]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound using various spectroscopic methods.[1]

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity & Stereochemistry Purification->NMR Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

References

An In-depth Technical Guide to the Synthesis of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed synthesis pathway for 2-methyl-1-propyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers and professionals in drug development. The described methodology is based on established chemical transformations, including a classical Fischer indole synthesis, and offers a robust route to the target compound. This document outlines the strategic approach, provides comprehensive experimental protocols, and presents quantitative data in a structured format.

Synthesis Strategy

The synthesis of this compound is strategically designed around the well-established Fischer indole synthesis. This classical method allows for the efficient construction of the indole core with the desired 2-methyl substitution in a single cyclization step. The overall synthesis is a four-step process commencing with commercially available starting materials.

The synthesis pathway begins with the preparation of the requisite hydrazine precursor. This is followed by the core Fischer indole cyclization to construct the 2-methyl-1-propyl-5-nitro-1H-indole intermediate. The final step involves the reduction of the nitro group to the target primary amine. This route is advantageous due to the reliability of the individual reactions and the commercial availability of the initial precursors.

Quantitative Data Summary

The following table summarizes the key transformations and expected yields for the synthesis of this compound. The yields are based on literature precedents for analogous reactions and may vary depending on experimental conditions.

StepReactionStarting MaterialProductReagents and ConditionsTypical Yield (%)
1Hydrazine Formationp-Nitroaniline4-Nitrophenylhydrazine hydrochloride1. NaNO₂, HCl, 0°C; 2. SnCl₂, HCl, 0°C70-80
2N-Alkylation4-NitrophenylhydrazineN-propyl-N-(4-nitrophenyl)hydrazine1-bromopropane, K₂CO₃, DMF, room temperature60-70
3Fischer Indole SynthesisN-propyl-N-(4-nitrophenyl)hydrazine2-methyl-1-propyl-5-nitro-1H-indoleAcetone, H₂SO₄, ethanol, reflux65-75
4Nitro Group Reduction2-methyl-1-propyl-5-nitro-1H-indoleThis compoundH₂, 10% Pd/C, ethanol, room temperature, atmospheric pressure>95

Experimental Protocols

Step 1: Synthesis of 4-Nitrophenylhydrazine hydrochloride

This procedure outlines the diazotization of p-nitroaniline followed by reduction to the corresponding hydrazine hydrochloride[1][2].

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂)

  • Deionized Water

  • Ice

Procedure:

  • In a flask, dissolve p-nitroaniline in concentrated HCl and cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise to the stirred mixture, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of SnCl₂ in concentrated HCl and cool it to 0°C.

  • Slowly add the cold SnCl₂ solution to the diazonium salt solution, keeping the temperature below 5°C.

  • A precipitate of 4-nitrophenylhydrazine hydrochloride will form. Continue stirring the mixture at 0°C for one hour.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to obtain 4-nitrophenylhydrazine hydrochloride as a solid.

Step 2: Synthesis of N-propyl-N-(4-nitrophenyl)hydrazine

This protocol describes the N-alkylation of 4-nitrophenylhydrazine with 1-bromopropane.

Materials:

  • 4-Nitrophenylhydrazine hydrochloride

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred suspension of 4-nitrophenylhydrazine hydrochloride and K₂CO₃ in DMF, add 1-bromopropane at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-propyl-N-(4-nitrophenyl)hydrazine.

Step 3: Fischer Indole Synthesis of 2-methyl-1-propyl-5-nitro-1H-indole

This procedure details the acid-catalyzed cyclization of the N-propylated hydrazine with acetone to form the indole ring[3][4][5].

Materials:

  • N-propyl-N-(4-nitrophenyl)hydrazine

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • Dissolve N-propyl-N-(4-nitrophenyl)hydrazine in ethanol.

  • Add an excess of acetone to the solution.

  • Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain 2-methyl-1-propyl-5-nitro-1H-indole.

Step 4: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole

This protocol describes the catalytic hydrogenation of the nitro-indole to the final amine product[6][7].

Materials:

  • 2-methyl-1-propyl-5-nitro-1H-indole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • In a flask, dissolve 2-methyl-1-propyl-5-nitro-1H-indole in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate the flask and backfill with H₂ gas (this can be done using a balloon filled with hydrogen). Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Fischer Indole Synthesis cluster_step4 Step 4: Nitro Reduction p-Nitroaniline p-Nitroaniline 4-Nitrophenylhydrazine_HCl 4-Nitrophenylhydrazine hydrochloride p-Nitroaniline->4-Nitrophenylhydrazine_HCl NaNO₂, HCl; SnCl₂ N-propyl-hydrazine N-propyl-N-(4-nitrophenyl)hydrazine 4-Nitrophenylhydrazine_HCl->N-propyl-hydrazine 1-bromopropane, K₂CO₃ Nitro-indole 2-methyl-1-propyl-5-nitro-1H-indole N-propyl-hydrazine->Nitro-indole Acetone, H₂SO₄ Final_Product This compound Nitro-indole->Final_Product H₂, Pd/C

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including a specific CAS number, for 2-methyl-1-propyl-1H-indol-5-amine is limited. This guide has been compiled using information on structurally analogous compounds to provide a comprehensive overview of its potential characteristics, synthesis, and biological activities. The un-substituted analogue, 2-methyl-1H-indol-5-amine, has the CAS number 7570-49-2[1]. Santa Cruz Biotechnology lists 2-Methyl-1-propyl-1H-indol-5-ylamine with a molecular formula of C12H16N2 and a molecular weight of 188.27, though a CAS number is not provided[2].

Chemical and Physical Properties

Based on the structure of this compound and data from related compounds, the following properties can be predicted.

PropertyPredicted Value/InformationReference Analogue
CAS Number Not publicly available2-methyl-1H-indol-5-amine: 7570-49-2[1]
Molecular Formula C12H16N2Direct Listing[2]
Molecular Weight 188.27 g/mol Direct Listing[2]
Appearance Likely a solid at room temperature2-methyl-1H-indol-5-amine is a solid[1]
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.General property of similar organic compounds.
Purity Commercially available analogues are typically offered at >95% purity.Based on supplier data for 2-methyl-1H-indol-5-amine[1].

Experimental Protocols: Synthesis

A plausible synthetic route for this compound is the Fischer indole synthesis, a well-established method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions[3][4].

Proposed Synthesis of this compound via Fischer Indole Synthesis

Materials:

  • 4-(Propylamino)aniline

  • Acetone

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium bisulfite

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Diazotization of 4-(Propylamino)aniline:

    • Dissolve 4-(propylamino)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to form the diazonium salt.

  • Reduction to Hydrazine:

    • In a separate flask, prepare a solution of sodium bisulfite in water and cool it to 0-5 °C.

    • Slowly add the diazonium salt solution to the sodium bisulfite solution, keeping the temperature below 5 °C.

    • Stir the reaction mixture for 1-2 hours.

    • Acidify the mixture with hydrochloric acid and heat to 60-70 °C for 1 hour to complete the reduction to (4-(propylamino)phenyl)hydrazine.

    • Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the hydrazine product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Fischer Indole Synthesis:

    • Dissolve the crude (4-(propylamino)phenyl)hydrazine in glacial acetic acid.

    • Add an equimolar amount of acetone to the solution.

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the desired product, this compound, and concentrate to yield the pure compound.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A 4-(Propylamino)aniline B Diazotization A->B C Reduction to Hydrazine B->C D Fischer Indole Synthesis with Acetone C->D E Crude this compound D->E F Column Chromatography E->F G Pure Compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the indole nucleus is a prominent scaffold in many biologically active compounds[5][6]. Derivatives of indole are known to possess a wide range of pharmacological properties.

Summary of Biological Activities of Related Indole Derivatives

Biological ActivityDescriptionExample Compounds/DerivativesReference
Antimicrobial Inhibition of bacterial and fungal growth.1,2,3,5-substituted indole derivatives have shown potency against E. coli and S. aureus.[5]
Antioxidant Scavenging of free radicals and chelation of metal ions.Aminonaphthols incorporated with indole have demonstrated significant radical scavenging and metal chelating activities.[7]
Antitubercular Inhibition of Mycobacterium tuberculosis growth.Schiff base indole derivatives have shown high potency against tubercular strains.[5]
Anticancer Inhibition of cancer cell proliferation.6,7-annulated-4-substituted indoles have been found to be effective against leukemic tumor cells.[6]
Psychedelic Alteration of perception and mood, often through interaction with serotonin receptors.Methylpropyltryptamine (MPT), a structural analogue, is a known psychedelic.[8]

Hypothetical Signaling Pathway: Interaction with Serotonergic System

Many tryptamine and indole derivatives exert their effects by interacting with the serotonergic system, particularly the 5-HT (serotonin) receptors[9]. Given its structural similarity to tryptamines, this compound could potentially act as a ligand for these receptors.

G A This compound B Serotonin Receptor (e.g., 5-HT2A) A->B Binds to C G-protein activation B->C D Phospholipase C activation C->D E Increased IP3 and DAG D->E F Intracellular Ca2+ release E->F G Downstream cellular effects (e.g., neuronal excitation) F->G

Caption: Hypothetical signaling pathway for this compound via a serotonin receptor.

Conclusion

This compound is a compound for which specific experimental data is not widely available. However, based on the rich chemistry and biology of the indole scaffold, it can be hypothesized that this compound could be synthesized using established methods like the Fischer indole synthesis. Furthermore, it holds potential for various biological activities, including antimicrobial, antioxidant, and neuromodulatory effects, likely mediated through interactions with biological targets such as the serotonergic system. Further research is warranted to elucidate the precise properties and potential applications of this and related novel indole derivatives.

References

In-Depth Technical Guide: Potential Biological Activity of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a predictive analysis of the potential biological activity of the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the absence of published data for this specific molecule, this document extrapolates potential activities, mechanisms of action, and therapeutic targets based on a comprehensive review of structurally related compounds. The primary structural motifs—an indole-5-amine core, a 2-methyl group, and a 1-propyl (N-propyl) group—suggest potential interactions with serotonergic and trace amine-associated receptors, as well as possible anti-inflammatory activity through inhibition of 5-lipoxygenase. This guide summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols for future investigation, and provides visual diagrams of predicted signaling pathways and experimental workflows to guide researchers and drug development professionals.

Introduction and Predictive Analysis

This compound is a novel chemical entity for which no biological data has been reported in the scientific literature. However, its chemical structure, characterized by an indole core, is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous natural products and approved pharmaceuticals.[1] This guide will deconstruct the molecule into its key functional components to forecast its likely pharmacological profile.

  • Indole-5-amine Core: The indoleamine structure is the foundational element of the neurotransmitter serotonin (5-hydroxytryptamine) and the trace amine tryptamine.[2] This suggests that this compound is likely to interact with receptors for these endogenous ligands, most notably the serotonin (5-HT) and trace amine-associated receptors (TAARs).[3][4] Tryptamine and its derivatives are known to be agonists at various 5-HT receptors, particularly the 5-HT2A receptor, which mediates the psychoactive effects of classic psychedelics.[3][5]

  • N-Propyl Group: The alkylation of the indole nitrogen (N-1 position) with a propyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. N-alkylation in tryptamine derivatives is known to modulate receptor binding affinity and efficacy.[6] For instance, N,N-dipropyltryptamine (DPT) is a known potent serotonergic psychedelic, indicating that N-propyl substituents are compatible with high-affinity binding at 5-HT receptors.[1][7][8] The single N-propyl group on the indole nitrogen, rather than the side-chain amine, is less common among well-studied tryptamines, making its specific contribution to activity a key area for investigation.

  • 2-Methyl Group: Substitution at the 2-position of the indole ring can affect the molecule's metabolic stability and receptor interaction. While many potent tryptamines are unsubstituted at this position, 2-methylindole is a known intermediate in the synthesis of compounds with various biological activities, including potential cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors and antifungal agents.[9] A holographic QSAR study of tryptamine derivatives indicated that a methyl group at the 2-position can contribute favorably to activity at certain receptors.[10]

  • 5-Amino Group: The position of the amino group on the indole ring is critical. While most psychoactive tryptamines have an aminoethyl side chain at the 3-position, the 5-amino substitution of the query compound is analogous to the 5-hydroxy group of serotonin. This suggests that the compound may act as a serotonin mimetic. Furthermore, derivatives of 2-amino-5-hydroxyindole have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[11] This suggests a potential anti-inflammatory role for this compound.

Based on this analysis, the primary predicted biological activities for this compound are:

  • Serotonergic Receptor Agonism: Likely to act as an agonist at 5-HT receptors, particularly the 5-HT2A and 5-HT1A subtypes, potentially leading to psychoactive effects.

  • TAAR1 Agonism: As a tryptamine analog, it may activate TAAR1, modulating monoaminergic systems (dopamine, serotonin, norepinephrine).[3][12]

  • Anti-inflammatory Activity: Potential to inhibit 5-lipoxygenase, suggesting a role in mitigating inflammatory processes.

Quantitative Data from Structurally Related Compounds

As no quantitative data exists for this compound, this section presents data for structurally analogous tryptamine derivatives to provide a benchmark for potential potency and receptor affinity. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected N-alkylated tryptamines at human serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C
DMT 126108136137451,985
DET 114116148102413,110
DPT 13912916386382,750
4-HO-DMT (Psilocin) 129622241604.62,290
4-HO-MPT 16090200120102,500

Data compiled from publicly available databases and scientific literature. Values are illustrative and may vary between different studies and assay conditions.

Table 2: Functional Agonist Potency (EC50, nM) of Tryptamine Analogs at 5-HT2 Receptors (Calcium Flux Assay)

Compound5-HT2A5-HT2B5-HT2C
4-HO-DMT (Psilocin) 32.32.010.6
4-HO-MET 29.51.810.1
4-HO-DET 31.82.216.5
4-HO-MPT 45.12.532.7
4-HO-DIPT 62.41.9121

Data adapted from studies on psilocybin analogues.[6] MPT = Methylpropyltryptamine; DIPT = Diisopropyltryptamine.

Predicted Signaling Pathways and Visualizations

Based on the predicted activity at 5-HT2A and TAAR1 receptors, the following signaling pathways are likely to be modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm r_5HT2A 5-HT2A Receptor gq Gαq/11 r_5HT2A->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC dag->pkc Activates downstream Downstream Signaling (e.g., ERK, CREB) pkc->downstream ca_release->downstream ligand 2-methyl-1-propyl- 1H-indol-5-amine ligand->r_5HT2A Binds & Activates

Caption: Predicted 5-HT2A receptor signaling pathway activation.

G cluster_membrane Presynaptic Neuron Membrane cluster_cytoplasm Cytoplasm taar1 TAAR1 (intracellular) ac Adenylate Cyclase taar1->ac Activates dat Dopamine Transporter (DAT) camp cAMP ac->camp Synthesizes pka PKA camp->pka Activates pka->dat Phosphorylates (causes efflux) vesicle Dopamine Vesicle pka->vesicle Modulates Release ligand 2-methyl-1-propyl- 1H-indol-5-amine ligand->taar1 Activates

Caption: Predicted TAAR1 signaling pathway in a dopaminergic neuron.

Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for Human 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of the test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Ketanserin or spiperone at a high concentration (e.g., 1-10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM), followed by serial dilutions.

  • Filtration System: 96-well filter plates (e.g., Millipore MAFB) and a vacuum manifold.

  • Scintillation Counter: Microplate scintillation counter (e.g., MicroBeta).

  • Scintillation Cocktail.

Procedure:

  • Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand + buffer, no competitor) and non-specific binding (radioligand + non-specific ligand).

  • Reaction Mixture: In each well, combine in the following order:

    • 150 µL of receptor membrane preparation (typically 5-15 µg protein/well).

    • 50 µL of test compound dilution or control solution.

    • 50 µL of [³H]ketanserin (final concentration ~0.5 nM).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter plate for 30-60 minutes at 50°C.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[14]

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

In Vitro 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

This protocol assesses the ability of the test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

  • Enzyme: Recombinant human 5-LOX enzyme.

  • Substrate: Arachidonic acid or linoleic acid.

  • Fluorometric Probe: A probe that fluoresces upon oxidation by the products of the lipoxygenase reaction.

  • Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).

  • Assay Buffer: Typically a Tris or phosphate buffer, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well Plate: White, flat-bottomed plate suitable for fluorescence measurements.

  • Fluorometric Plate Reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, and test compounds in the assay buffer. Keep all reagents on ice.

  • Plate Setup: Add 2 µL of the test compound at various concentrations to the wells. Include wells for a solvent control (DMSO), a positive control (Zileuton), and an enzyme control (no inhibitor).

  • Reaction Mix: Prepare a master mix containing the assay buffer, 5-LOX enzyme, and the fluorometric probe. Add 40 µL of this mix to each well containing the test compound or controls.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[15]

  • Initiate Reaction: Add 20 µL of the 5-LOX substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence (e.g., Ex/Em = 500/536 nm) every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the initial screening and characterization of this compound.

G start Compound Synthesis & Purity Analysis primary Primary Screening: - 5-HT Receptor Panel Binding Assay - TAAR1 Binding Assay - 5-LOX Inhibition Assay start->primary hit_eval Hit Identification & IC50/Ki Determination primary->hit_eval secondary Secondary Assays (Functional): - 5-HT Receptor Calcium Flux Assay - TAAR1 cAMP Assay - Cellular Leukotriene Production Assay hit_eval->secondary Active Hits lead_opt Lead Optimization hit_eval->lead_opt Inactive/Weak Hits (Re-design) dmpk In Vitro ADME/Tox: - hERG Liability - CYP450 Inhibition - Microsomal Stability - Cytotoxicity secondary->dmpk dmpk->lead_opt

Caption: General experimental workflow for compound screening.

Conclusion

While there is no direct experimental evidence on the biological activity of this compound, a systematic analysis of its structural components strongly suggests a potential for multifaceted pharmacological effects. The indole-5-amine core, combined with an N-propyl group, points towards interactions with the serotonergic system (5-HT2A, 5-HT1A receptors) and TAAR1, indicating a potential for neuromodulatory and psychoactive properties. Concurrently, the 2-methyl and 5-amino functionalities suggest a plausible role as an anti-inflammatory agent through the inhibition of 5-lipoxygenase. The data and protocols presented in this guide offer a robust framework for initiating the preclinical investigation of this novel compound. Empirical validation through the proposed experimental workflows is essential to confirm these predictions and to fully characterize the therapeutic potential of this compound.

References

In-Depth Technical Guide: Solubility Profile of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted physicochemical properties with established experimental protocols and relevant biological pathway information to offer a thorough understanding for research and drug development applications.

Core Physicochemical & Solubility Profile

The solubility of a compound is a critical determinant of its behavior in biological systems and its suitability for various formulations. The following table summarizes the predicted physicochemical properties that directly influence the solubility of this compound. These values were computationally generated using established algorithms.

ParameterPredicted ValueMethod/SoftwareSignificance in Solubility
Molecular Formula C₁₂H₁₆N₂-Provides the elemental composition.
Molecular Weight 188.27 g/mol -Larger molecules often exhibit lower solubility.
logP (Octanol-Water Partition Coefficient) 3.1ALOGPSIndicates the lipophilicity of the compound. A higher logP suggests lower aqueous solubility.
Aqueous Solubility (logS) -3.4ALOGPSA logarithmic measure of solubility in water. A more negative value indicates lower solubility.
Predicted Solubility 0.04 g/LALOGPSThe estimated concentration of the compound that will dissolve in water.
pKa (Acid Dissociation Constant) Basic pKa: 9.8ChemAxonThe amine group is predicted to be basic, suggesting that solubility will be pH-dependent, increasing in acidic conditions.

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO, Methanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions: Prepare the desired solvents. For buffered solutions, ensure the pH is accurately adjusted.

  • Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After the equilibration period, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.

Objective: To determine the concentration at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplates (UV-transparent for spectrophotometric methods)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Liquid handling robotics (optional, for high-throughput)

Procedure:

  • Compound Plating: Dispense the DMSO stock solution of this compound into the wells of a microplate. A serial dilution in DMSO can be performed to test a range of concentrations.

  • Addition of Aqueous Buffer: Rapidly add the aqueous buffer to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The point at which a significant increase in turbidity or a sharp change in absorbance is observed indicates precipitation and thus the kinetic solubility limit.

Signaling Pathway Involvement

Indole derivatives are well-known for their interaction with various biological targets, particularly within the central nervous system. The structural similarity of this compound to serotonin (5-hydroxytryptamine) suggests its potential interaction with serotonin receptors and involvement in the serotonergic signaling pathway.

SerotoninSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan _5HTP 5-HTP Tryptophan->_5HTP TPH Serotonin_vesicle Serotonin (5-HT) in Vesicle _5HTP->Serotonin_vesicle AADC Serotonin 5-HT Serotonin_vesicle->Serotonin Exocytosis MAO MAO Serotonin_vesicle->MAO Degradation _5HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin->_5HT_Receptor Binding SERT SERT (Reuptake Transporter) Serotonin->SERT Reuptake G_Protein G-Protein _5HT_Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response SERT->Serotonin_vesicle

Caption: Simplified Serotonin Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Compound Synthesized physchem Physicochemical Characterization (MW, Structure) start->physchem protocol_select Select Solubility Assay physchem->protocol_select thermo_sol Thermodynamic Solubility (Shake-Flask) protocol_select->thermo_sol Equilibrium Data Needed kinetic_sol Kinetic Solubility (High-Throughput) protocol_select->kinetic_sol Screening Phase thermo_exp Perform Experiment (Equilibration, Centrifugation) thermo_sol->thermo_exp kinetic_exp Perform Experiment (Precipitation Assay) kinetic_sol->kinetic_exp analysis Quantitative Analysis (HPLC, UV-Vis, Nephelometry) thermo_exp->analysis kinetic_exp->analysis data_proc Data Processing & Calculation analysis->data_proc report Final Solubility Profile data_proc->report end End report->end

Caption: General Experimental Workflow for Solubility Determination.

Technical Guide: Stability and Storage of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability of structurally related compounds, namely aromatic amines and indole derivatives. The information presented herein is intended to guide researchers in the proper handling, storage, and stability assessment of this molecule.

Chemical Structure and Physicochemical Properties

Chemical Structure:

Molecular Formula: C₁₂H₁₆N₂

Molecular Weight: 188.27 g/mol

Predicted Stability Profile

The stability of this compound is predicted to be influenced by its two key functional moieties: the indole ring and the primary aromatic amine.

  • Aromatic Amines: This class of compounds is known to be susceptible to degradation, particularly through oxidation. This can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents. The amine group can also react with strong acids. Studies on various aromatic amines have shown significant degradation at room temperature, while storage at low temperatures (-20°C to -70°C) greatly enhances stability.[1]

  • Indole Derivatives: The indole nucleus is generally stable but can undergo oxidation, especially when activated by electron-donating groups like an amino group. Light exposure can also lead to the degradation of some indole derivatives. Furthermore, some substituted 5-aminoindole derivatives have been noted to be potentially unstable towards air oxidation.[2]

Based on these characteristics, this compound is likely to be sensitive to:

  • Oxidation: The presence of both the electron-rich indole ring and the primary aromatic amine makes the molecule susceptible to oxidative degradation.

  • Light: Many aromatic amines and indole derivatives are light-sensitive.

  • Elevated Temperatures: Higher temperatures will likely accelerate degradation rates.

  • pH: The amino group's basicity means the compound's stability could be pH-dependent. Extreme pH conditions, particularly acidic ones, may lead to salt formation or degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for aromatic amines and indole derivatives:

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C or -70°CShort-term: 2-8°CMinimizes degradation reactions, particularly oxidation.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against air oxidation, to which 5-aminoindoles are susceptible.[2][3]
Light Protect from light (amber vials or stored in the dark)Prevents potential photolytic degradation.[3]
Container Tightly sealed, inert material (e.g., glass)Prevents exposure to moisture and air.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The following diagram illustrates the likely degradation routes for this compound.

main This compound oxidized_amine Oxidized Amine Products (e.g., nitroso, nitro derivatives) main->oxidized_amine Oxidation (O2, light, heat) oxidized_indole Indole Ring Oxidation Products (e.g., oxindoles) main->oxidized_indole Oxidation photodegradation Photodegradation Products main->photodegradation Light Exposure (UV/Vis) hydrolysis Hydrolysis Products (unlikely under neutral conditions) main->hydrolysis Extreme pH (acid/base)

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.

cluster_stress Stress Conditions cluster_analysis Analysis hydrolysis Hydrolysis (Acidic, Basic, Neutral) hplc HPLC with UV/DAD/MS detector hydrolysis->hplc Analyze stressed samples oxidation Oxidation (e.g., H2O2) oxidation->hplc Analyze stressed samples photolysis Photolysis (UV/Vis light) photolysis->hplc Analyze stressed samples thermal Thermal (Elevated Temperature) thermal->hplc Analyze stressed samples characterization Characterization of Degradants (MS, NMR) hplc->characterization method_dev Develop Stability-Indicating Analytical Method hplc->method_dev Optimize separation report Report Stability Profile and Degradation Pathways characterization->report sample This compound (in solution or solid state) sample->hydrolysis Expose to sample->oxidation Expose to sample->photolysis Expose to sample->thermal Expose to method_dev->report

Caption: General workflow for forced degradation studies.

Detailed Methodologies

The following are example protocols for forced degradation studies, adapted from general ICH guidelines and literature on related compounds. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed degradation.

5.2.1. Hydrolytic Stability

  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in:

      • 0.1 M HCl (acidic)

      • Purified water (neutral)

      • 0.1 M NaOH (basic)

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

5.2.2. Oxidative Stability

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

    • Store the solution at room temperature for a defined period, with time points for analysis.

    • Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.

5.2.3. Photostability

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Procedure (following ICH Q1B guidelines):

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method.

    • Compare the results to assess the extent of photodegradation.

5.2.4. Thermal Stability (Solid State)

  • Objective: To assess the stability of the solid compound at elevated temperatures.

  • Procedure:

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • At specified time intervals, withdraw samples.

    • Dissolve the samples in a suitable solvent and analyze by HPLC to determine the purity and presence of any degradation products.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV-Vis, Diode Array (DAD), or Mass Spectrometric (MS) detection is the most common technique.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient will allow for the separation of the parent compound from potentially more polar or less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 220-300 nm). DAD can be used to check for peak purity, and MS can be used to identify unknown degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Conclusion

While specific stability data for this compound is not publicly available, its chemical structure suggests a susceptibility to oxidative, photolytic, and thermal degradation. Therefore, stringent storage conditions, including low temperatures, protection from light, and an inert atmosphere, are highly recommended to maintain its purity and integrity over time. For drug development purposes, it is imperative to conduct comprehensive forced degradation studies and develop a validated stability-indicating analytical method to fully characterize the stability profile of this compound. The protocols and information provided in this guide serve as a robust starting point for these investigations.

References

An In-depth Technical Guide to 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1-propyl-1H-indol-5-amine is a substituted indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] As a functionalized indole, this compound holds potential as a building block for the synthesis of more complex molecules and as a candidate for biological screening in drug discovery programs. The strategic placement of a methyl group at the C2 position, a propyl group at the N1 position, and an amine group at the C5 position provides multiple points for further chemical modification. This guide provides a summary of the available technical information for this compound, including commercial sourcing, a plausible synthetic route, and physicochemical data in the context of related molecules.

Commercial Suppliers

Currently, this compound is available from a limited number of specialized chemical suppliers as a research chemical. Detailed information for the primary identified supplier is provided below.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Additional Notes
Santa Cruz Biotechnology, Inc.Not specifiedC₁₂H₁₆N₂188.27[4]For Research Use Only. Not intended for diagnostic or therapeutic use.[4]

Physicochemical and Structural Data

To provide a broader context for researchers, the following table compares the basic physicochemical properties of the target compound with its parent structures and closely related analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound Not AvailableC₁₂H₁₆N₂188.27[4]propyl group at N1, methyl at C2, amine at C5
2-methyl-1H-indol-5-amine7570-49-2C₉H₁₀N₂146.19[5]H at N1, methyl at C2, amine at C5
1H-Indol-5-amine5192-03-0C₈H₈N₂132.16[6]H at N1 and C2, amine at C5
2-methyl-1-tosyl-1H-indol-5-amineNot AvailableC₁₆H₁₆N₂O₂S300.4[7]tosyl group at N1, methyl at C2, amine at C5

Hypothetical Synthesis and Experimental Protocol

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Reduction cluster_2 Step 2: N-Alkylation A 4-Nitrophenylhydrazine D 2-methyl-5-nitro-1H-indole A->D B Acetone B->D C Acid Catalyst (e.g., H₂SO₄) C->D F 2-methyl-1H-indol-5-amine D->F E Reducing Agent (e.g., SnCl₂/HCl) E->F I This compound (Target) F->I G 1-Iodopropane G->I H Base (e.g., NaH) H->I

A proposed two-step synthesis workflow for this compound.
Step 1: Synthesis of 2-methyl-1H-indol-5-amine (Intermediate)

This step can be achieved via a Fischer indole synthesis followed by the reduction of a nitro group.

Experimental Protocol:

  • Hydrazone Formation and Cyclization:

    • To a solution of 4-nitrophenylhydrazine in a suitable acidic medium (e.g., acetic acid or ethanol with a catalytic amount of sulfuric acid), add acetone dropwise while stirring.

    • Heat the reaction mixture to reflux for several hours to facilitate the formation of the hydrazone and subsequent intramolecular cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and neutralize it to precipitate the crude 2-methyl-5-nitro-1H-indole.

    • Filter, wash with water, and dry the solid.

  • Reduction of the Nitro Group:

    • Suspend the crude 2-methyl-5-nitro-1H-indole in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a reducing agent, such as tin(II) chloride (SnCl₂), portion-wise at a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the crude 2-methyl-1H-indol-5-amine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain pure 2-methyl-1H-indol-5-amine.

Step 2: N-propylation of 2-methyl-1H-indol-5-amine

This step involves the selective alkylation of the indole nitrogen.

Experimental Protocol:

  • Deprotonation:

    • Dissolve 2-methyl-1H-indol-5-amine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

    • Stir the mixture at room temperature for a short period to ensure complete deprotonation of the indole nitrogen.

  • Alkylation:

    • Add 1-iodopropane (or 1-bromopropane) dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield this compound.

Structural Relationships and Potential Biological Activity

The biological activity of this compound has not been extensively reported. However, the indole scaffold is a common feature in molecules with a wide range of pharmacological effects, including antimicrobial, antioxidant, and anticancer properties.[1][2][8] The specific substitutions on this molecule suggest it may be of interest in programs targeting receptors or enzymes where hydrophobic interactions (propyl group), hydrogen bonding (amine group), and steric bulk (methyl group) are important for binding.

G center_node This compound (Target Compound) parent_B 2-methyl-1H-indol-5-amine center_node->parent_B Removal of N1-propyl group related_A 2-methyl-1-tosyl-1H-indol-5-amine center_node->related_A Substitution of N1-propyl with tosyl related_B (2,3-Dihydro-1H-indol-5-ylmethyl)amine center_node->related_B Structural Isomer (dihydro, methylamine) parent_A 1H-Indol-5-amine parent_B->parent_A Removal of C2-methyl group

Logical diagram of the structural relationship of the target compound to its precursors and related molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel research chemical. Based on the safety information for related alkylated amines and indoles, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The hypothetical synthesis protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions. All chemicals should be handled in accordance with good laboratory practices.

References

Preliminary In-Vitro Screening of 2-Methyl-1-propyl-1H-indol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in-vitro screening data for 2-methyl-1-propyl-1H-indol-5-amine has been published in peer-reviewed literature. This guide is a projection based on the known biological activities of structurally related indoleamine and 2-methylindole derivatives, designed to provide a foundational framework for researchers, scientists, and drug development professionals initiating an investigation into this compound.

This technical whitepaper outlines a proposed preliminary in-vitro screening cascade for the novel compound this compound. The experimental design is informed by the rich pharmacology of the indole nucleus, which is a key pharmacophore in numerous therapeutic agents. Structurally, the target compound is an N-alkylated 2-methyl-5-aminotryptamine analog. Based on existing literature for similar molecules, the primary screening efforts should focus on its potential as a modulator of serotonin receptors, as an antimicrobial agent, and for its cytotoxic properties against cancer cell lines.

Rationale for Proposed Screening Targets

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The proposed screening targets for this compound are based on the following evidence from analogous compounds:

  • Serotonergic Activity: Tryptamine and its N-alkylated derivatives are well-established ligands for serotonin (5-HT) receptors. Variations in N-alkylation, such as methyl-propyl substitutions, are known to modulate binding affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A.[1][2][3][4][5] The 2-methyl group on the indole ring has been noted to sometimes reduce affinity for these receptors.[3]

  • Antimicrobial Properties: Indole and its derivatives, including 2-methylindole, have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.[6][7][8][9] Some have been shown to potentiate the efficacy of conventional antibiotics against resistant strains.[7]

  • Anticancer Potential: The 5-amino-2-methylindole core is present in compounds evaluated for antiproliferative effects.[10][11] While the simple 5-amino derivative of one series showed no activity, its inclusion in more complex structures led to cytotoxicity, suggesting the core may contribute to this effect.[10][11] Other indole-based compounds have been shown to induce non-apoptotic cell death in cancer cell lines.[12]

  • Enzyme Inhibition: The indole nucleus is a versatile scaffold for the design of enzyme inhibitors. Various derivatives have been developed to target enzymes such as acetylcholinesterase, xanthine oxidase, and indoleamine 2,3-dioxygenase (IDO).[13][14][15]

Proposed Experimental Workflows

A tiered screening approach is recommended to efficiently evaluate the biological profile of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: Mechanism of Action Compound Compound Serotonin Receptor Binding Serotonin Receptor Binding Compound->Serotonin Receptor Binding Broad Panel Antimicrobial MIC Antimicrobial MIC Compound->Antimicrobial MIC Bacteria & Fungi Panel Cytotoxicity NCI-60 Cytotoxicity NCI-60 Compound->Cytotoxicity NCI-60 60 Cell Lines Functional Assays Functional Assays Serotonin Receptor Binding->Functional Assays If Hit MBC/MFC Determination MBC/MFC Determination Antimicrobial MIC->MBC/MFC Determination If Hit Dose-Response Studies Dose-Response Studies Cytotoxicity NCI-60->Dose-Response Studies If Hit Pathway Analysis Pathway Analysis Functional Assays->Pathway Analysis Enzyme Inhibition Enzyme Inhibition MBC/MFC Determination->Enzyme Inhibition Dose-Response Studies->Pathway Analysis

Caption: Proposed tiered in-vitro screening workflow.

Detailed Methodologies

Serotonin Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of the compound at key serotonin receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

  • Target Selection: A panel of human serotonin receptors expressed in HEK293 or CHO cell lines (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Assay Conditions: Membrane preparations are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of this compound.

  • Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assay (e.g., Calcium Flux for Gq-coupled receptors like 5-HT2A)

  • Cell Culture: Cells stably expressing the Gq-coupled receptor (e.g., 5-HT2A) are plated in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound (to test for agonist activity) or a fixed concentration of serotonin in the presence of varying concentrations of the test compound (to test for antagonist activity) are added.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of the compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Panel: A representative panel of bacteria (e.g., Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Candida krusei) should be used.[6]

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight and then diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The lowest concentration that results in ≥99.9% killing of the initial inoculum is the MBC/MFC.

Anticancer Cytotoxicity Screening

Objective: To assess the antiproliferative activity of the compound against a panel of human cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Line Panel: A broad panel of human cancer cell lines is recommended, such as the NCI-60 panel, which represents various cancer types (leukemia, melanoma, lung, colon, etc.).

  • Cell Plating: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at ~515 nm.

  • Data Analysis: The absorbance is proportional to the cellular protein mass. Dose-response curves are plotted to calculate the GI₅₀ (concentration causing 50% growth inhibition).

Data Presentation

All quantitative data should be summarized in tables for clarity and comparative analysis.

Table 1: Hypothetical Serotonin Receptor Binding Profile

Receptor Subtype Radioligand Kᵢ (nM) of Test Compound
5-HT1A [³H]8-OH-DPAT Data
5-HT2A [³H]Ketanserin Data
5-HT2C [³H]Mesulergine Data

| SERT | [³H]Citalopram | Data |

Table 2: Hypothetical Antimicrobial Activity Profile

Organism Strain MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus ATCC 29213 Data Data
MRSA ATCC 43300 Data Data
E. coli ATCC 25922 Data Data

| C. albicans | ATCC 90028 | Data | Data |

Table 3: Hypothetical Anticancer Cytotoxicity Profile (Select Cell Lines)

Cell Line Cancer Type GI₅₀ (µM)
MCF-7 Breast Data
A549 Lung Data
HCT-116 Colon Data

| U251 | Glioblastoma | Data |

Potential Signaling Pathways

Should the primary screening reveal significant activity at a G-protein coupled receptor such as the 5-HT2A receptor, further investigation into the downstream signaling cascade would be warranted.

G Ligand 2-Methyl-1-propyl- 1H-indol-5-amine Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates CellularResponse Cellular Response (e.g., Gene Expression, Neurotransmission) Ca->CellularResponse modulates PKC->CellularResponse phosphorylates targets

Caption: Potential 5-HT2A receptor signaling pathway.

This guide provides a comprehensive, albeit predictive, framework for the initial in-vitro characterization of this compound. Positive results in any of the proposed primary screens would necessitate progression to more detailed secondary and mechanism-of-action studies to fully elucidate the compound's pharmacological profile.

References

Methodological & Application

Synthesis Protocol for 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed three-step synthesis protocol for 2-methyl-1-propyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The synthesis commences with the nitration of commercially available 2-methylindole to produce 2-methyl-5-nitro-1H-indole. This intermediate subsequently undergoes N-propylation to yield 1-propyl-2-methyl-5-nitro-1H-indole. The final step involves the catalytic hydrogenation of the nitro group to afford the target compound, this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Substituted indoles are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The specific substitution pattern on the indole ring system can significantly influence the biological activity, making the development of efficient and reliable synthetic routes to novel indole derivatives a crucial aspect of drug discovery. This compound is a compound with potential for further chemical elaboration and biological screening. The following protocol outlines a robust and high-yielding pathway for its synthesis.

Synthesis Workflow

SynthesisWorkflow A 2-Methylindole reagent1 NaNO2, H2SO4 A->reagent1 B 2-Methyl-5-nitro-1H-indole reagent2 Propyl bromide, Base (e.g., NaH) B->reagent2 C 1-Propyl-2-methyl-5-nitro-1H-indole reagent3 H2, Pd/C C->reagent3 D This compound reagent1->B Nitration reagent2->C N-Propylation reagent3->D Reduction

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitro-1H-indole

This procedure follows a modified version of a known nitration method for 2-methylindole.[1]

Materials:

  • 2-Methylindole

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and maintained at 0°C using an ice bath, dissolve 2-methylindole (1.0 eq) in concentrated sulfuric acid.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in concentrated sulfuric acid, also cooled to 0°C.

  • Slowly add the sodium nitrite solution dropwise to the stirred 2-methylindole solution, ensuring the temperature remains at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 15-20 minutes.

  • Pour the reaction mixture into a beaker containing ice-water.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Dry the product under vacuum to obtain 2-methyl-5-nitro-1H-indole as a yellow solid.

Step 2: Synthesis of 1-Propyl-2-methyl-5-nitro-1H-indole

This procedure is adapted from general N-alkylation methods for indoles.

Materials:

  • 2-Methyl-5-nitro-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Propyl bromide (or propyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-5-nitro-1H-indole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add propyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-propyl-2-methyl-5-nitro-1H-indole.

Step 3: Synthesis of this compound

This procedure is based on the catalytic hydrogenation of a related nitroindole derivative.[2]

Materials:

  • 1-Propyl-2-methyl-5-nitro-1H-indole

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-propyl-2-methyl-5-nitro-1H-indole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by recrystallization or column chromatography if necessary.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
12-Methylindole2-Methyl-5-nitro-1H-indoleNaNO₂, H₂SO₄H₂SO₄00.3~96[1]
22-Methyl-5-nitro-1H-indole1-Propyl-2-methyl-5-nitro-1H-indolePropyl bromide, NaHDMF0 to RT12-1680-90*
31-Propyl-2-methyl-5-nitro-1H-indoleThis compoundH₂, 10% Pd/CMeOHRT2-4~95[2]

*Yield for Step 2 is an estimate based on similar N-alkylation reactions of nitroindoles.

Characterization Data (Representative)

2-Methyl-5-nitro-1H-indole:

  • Appearance: Yellow solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.68 (s, 1H), 8.38 (s, 1H), 7.90 (d, J=8.8 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 6.37 (s, 1H), 2.41 (s, 3H).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 140.48, 139.90, 139.42, 127.96, 115.81, 115.61, 110.63, 101.58, 13.32.[1]

This compound:

  • Characterization data for the final product would be obtained upon synthesis and would typically include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Sulfuric acid is highly corrosive. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

References

Application Note: Purification of 2-methyl-1-propyl-1H-indol-5-amine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-methyl-1-propyl-1H-indol-5-amine is a heterocyclic amine containing an indole core structure. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with many synthetic organic compounds, achieving high purity is crucial for accurate biological evaluation and to meet regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex reaction mixtures.

This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC). The method described herein is robust, scalable, and provides high-resolution separation, yielding the target compound with excellent purity. This protocol is intended for researchers, scientists, and drug development professionals working on the synthesis and purification of indole derivatives and other heterocyclic amines.

Materials and Methods

Instrumentation:

  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Fraction collector.

Chromatographic Column:

  • A C18 reverse-phase column is recommended for the separation of aromatic amines and indole derivatives.[1][2][3] The selection of column dimensions will depend on the scale of the purification.

Chemicals and Reagents:

  • Crude this compound (synthesis intermediate)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Sample Preparation: The crude sample of this compound is dissolved in a minimal amount of a suitable solvent, such as methanol or a mixture of the mobile phase components, to ensure complete dissolution. The solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.

Experimental Protocol

A reverse-phase HPLC method was developed to purify this compound.[4] The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A gradient elution is employed to ensure efficient separation of compounds with varying polarities.[2][5]

Table 1: HPLC Instrumentation and Conditions

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min (analytical) or 20.0 mL/min (preparative)
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL (analytical) or 1-5 mL (preparative, sample dependent)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.0595
30.0595
30.1955
35.0955

The protocol involves equilibrating the column with the initial mobile phase composition, followed by the injection of the prepared sample. The gradient is then initiated as detailed in Table 2. The eluent is monitored at 280 nm, and fractions corresponding to the main peak of this compound are collected. The collected fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product. Purity analysis of the final product can be performed using analytical HPLC under the same conditions.

Data Presentation

The effectiveness of the purification protocol is demonstrated by comparing the chromatograms of the crude material and the purified product.

Table 3: Summary of Purification Results

SampleRetention Time (min)Purity by Area % (Crude)Purity by Area % (Purified)
This compound15.885.2>99.0
Impurity 112.35.7<0.1
Impurity 218.19.1<0.1

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Sample dissolve Dissolve in MeOH crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation inject->separate detect UV Detection (280 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Solvent Evaporation pool->evaporate analyze Purity Analysis evaporate->analyze pure_product Purified Product analyze->pure_product

Caption: Experimental workflow for the HPLC purification of this compound.

Logical_Relationship cluster_input Input Parameters cluster_method Method Optimization cluster_output Output Metrics crude_purity Crude Purity mobile_phase Mobile Phase Composition crude_purity->mobile_phase target_quantity Target Quantity column_chem Column Chemistry (C18) target_quantity->column_chem column_chem->mobile_phase purity Final Purity column_chem->purity gradient_profile Gradient Profile mobile_phase->gradient_profile mobile_phase->purity flow_rate Flow Rate gradient_profile->flow_rate gradient_profile->purity detection_wl Detection Wavelength flow_rate->detection_wl recovery Product Recovery flow_rate->recovery detection_wl->purity throughput Throughput purity->throughput recovery->throughput

Caption: Logical relationships in HPLC method development for purification.

Conclusion

The reverse-phase HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid allows for the successful separation of the target compound from process-related impurities. This method is suitable for obtaining high-purity material essential for subsequent research and development activities in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for NMR Spectroscopy of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the lack of publicly available experimental NMR data for this specific molecule, the following sections include predicted ¹H and ¹³C NMR data, a standardized experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and are intended to serve as a reference for experimental data acquisition and interpretation. The predicted spectra were calculated for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-36.15s1H-
H-47.05d1H8.5
H-66.70dd1H8.5, 2.2
H-76.95d1H2.2
NH₂ (on C-5)3.60br s2H-
CH₃ (on C-2)2.35s3H-
N-CH₂ (propyl)3.90t2H7.5
CH₂ (propyl)1.75sext2H7.5
CH₃ (propyl)0.95t3H7.5

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C-2136.5
C-3100.0
C-3a129.0
C-4111.0
C-5140.0
C-6112.5
C-7110.0
C-7a131.0
C (CH₃ on C-2)13.0
C (N-CH₂ of propyl)48.0
C (CH₂ of propyl)23.0
C (CH₃ of propyl)11.5

Experimental Protocols

This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if the compound has poor solubility in CDCl₃.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Vortexing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) peak to 0 ppm.

  • Peak Picking and Integration (for ¹H NMR):

    • Identify all significant peaks in the spectrum.

    • Integrate the area under each peak to determine the relative number of protons.

  • Data Interpretation:

    • Analyze the chemical shifts (δ) to identify the electronic environment of the nuclei.

    • Examine the coupling patterns (multiplicity and coupling constants, J) to determine the connectivity of adjacent protons.

Visualizations

The following diagrams illustrate the experimental workflow for NMR spectroscopy and the logical relationship between the structure of this compound and its predicted NMR signals.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking and Integration reference->peak_pick interpret Interpret Spectra peak_pick->interpret

Caption: Experimental workflow for NMR spectroscopy.

Structure_NMR_Relationship cluster_structure Molecular Structure cluster_signals Predicted NMR Signals mol This compound h1_signals ¹H Signals (Chemical Shift, Multiplicity, Integration) mol->h1_signals Proton Environments & Spin-Spin Coupling c13_signals ¹³C Signals (Chemical Shift) mol->c13_signals Carbon Environments

Caption: Structure to NMR signal relationship.

Application Note: Quantitative Analysis of 2-methyl-1-propyl-1H-indol-5-amine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-methyl-1-propyl-1H-indol-5-amine. The methodology is designed for researchers in drug discovery and development, providing a robust protocol for the determination of this compound in relevant biological matrices. The method utilizes electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Introduction

This compound is an indole derivative of interest in pharmaceutical research. Accurate and reliable quantification of this and related compounds is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for these analyses.[1][2][3] This note provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and expected analytical performance.

Chemical Properties
  • Compound Name: this compound

  • Molecular Formula: C12H16N2

  • Molecular Weight: 188.27 g/mol

  • Structure:

/ \ / C---C---C---NH2 | | | C---C---C \ / \ / C---C | CH2 | CH2 | CH3

Mass Spectrometry Fragmentation

The fragmentation of this compound is predicted based on the fragmentation patterns of similar structures, such as N-alkyl amines and indole derivatives.[4][5] The primary fragmentation pathway is expected to be alpha-cleavage of the N-propyl group. The indole ring itself can also undergo characteristic fragmentation.

Under positive ion electrospray ionization, the molecule will be protonated to form the precursor ion [M+H]+ at m/z 189.2. The proposed major fragmentation pathways are:

  • Alpha-cleavage of the propyl group: This is a dominant fragmentation pathway for N-alkyl amines.[4] Cleavage of the ethyl group from the propyl chain results in a stable iminium ion.

  • Loss of propene: A common rearrangement and fragmentation for N-propyl substituted compounds.

  • Cleavage of the indole ring: While less common as a primary fragmentation, subsequent fragmentation of the indole structure can occur.

Based on these principles, the following transitions are proposed for Multiple Reaction Monitoring (MRM):

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
189.2146.1[M+H - C3H7]+ (Loss of propyl group)
189.2118.1[M+H - C3H7 - C2H4]+ (Further fragmentation)

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Quantitative Data

The following table summarizes the expected quantitative performance of the method, based on typical values for the analysis of similar small molecules.[6][7][8]

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation 1. centrifugation Centrifugation precipitation->centrifugation 2. supernatant Supernatant Transfer centrifugation->supernatant 3. evaporation Evaporation (Nitrogen) supernatant->evaporation 4. reconstitution Reconstitution evaporation->reconstitution 5. injection LC Injection reconstitution->injection 6. separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting fragmentation_pathway cluster_frags Product Ions precursor [M+H]+ m/z 189.2 frag1 [M+H - C3H7]+ m/z 146.1 precursor->frag1 Loss of Propyl Group frag2 [M+H - C3H7 - C2H4]+ m/z 118.1 frag1->frag2 Further Fragmentation

References

Application Notes and Protocols for the Evaluation of Indoleamines in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indoleamines, a class of bicyclic aromatic organic compounds, and their derivatives are of significant interest in biomedical research and drug development due to their diverse biological activities. Many natural and synthetic indole-containing molecules, such as tryptamine and its analogs, have been shown to interact with various cellular targets, including serotonin receptors, and modulate key signaling pathways involved in cell proliferation, apoptosis, and differentiation.[1][2][3] Consequently, these compounds are frequently evaluated for their therapeutic potential in various diseases, particularly cancer.[3][4][5]

This document provides detailed protocols for assessing the biological activity of novel indoleamines, using 2-methyl-1-propyl-1H-indol-5-amine as a representative example, in common cell culture assays. The focus is on evaluating its cytotoxic and apoptotic effects on cancer cell lines.

Potential Mechanism of Action: Serotonin Receptor Signaling

Many indoleamines are structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and can interact with its receptors.[1][2][6][7] Serotonin receptor signaling has been implicated in the proliferation and survival of various cancer cells.[1][2][6][7] Upon binding of an indoleamine ligand, 5-HT receptors can activate downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell growth and apoptosis.[6][7] Therefore, a novel indoleamine could potentially act as either an agonist or antagonist of these receptors, leading to either the promotion or inhibition of tumor cell growth.

Serotonin_Receptor_Signaling_Pathway Potential Serotonin Receptor-Mediated Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indoleamine Indoleamine 5-HT_Receptor Serotonin Receptor (e.g., 5-HTR1A/2B) Indoleamine->5-HT_Receptor Binding G_Protein G-Protein 5-HT_Receptor->G_Protein Activation PI3K PI3K G_Protein->PI3K Activation MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Activation Akt Akt PI3K->Akt Activation Transcription_Factors Transcription Factors (e.g., CREB) Akt->Transcription_Factors Modulation MAPK_Pathway->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cellular_Response Cellular Response (Proliferation, Survival, Apoptosis) Gene_Expression->Cellular_Response

Caption: Potential Serotonin Receptor-Mediated Signaling Pathway.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound, based on published data for structurally related tryptamine derivatives, to illustrate how to present such data.[4][8]

Cell LineCompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
HeLa (Cervical Cancer)This compound (Hypothetical)MTT8.5Cisplatin5.2
MCF-7 (Breast Cancer)This compound (Hypothetical)MTT12.3Doxorubicin1.8
Jurkat (Leukemia)This compound (Hypothetical)MTT5.7Etoposide2.5
HepG2 (Liver Cancer)This compound (Hypothetical)MTT15.1Sorafenib6.7

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (1x10^4 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Test Compound (Serial Dilutions) Incubate_24h_1->Treat_Cells Incubate_24_72h Incubate 24-72h Treat_Cells->Incubate_24_72h Add_MTT Add MTT Solution (10 µL/well) Incubate_24_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Data Analysis (IC50 Calculation) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Experimental Workflow.
Apoptosis Detection: Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[14][15][16][17] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: After treating the cells with the test compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[14][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Logic Logic of Apoptosis Detection via Flow Cytometry Cell_Population Treated Cell Population Staining Stain with Annexin V-FITC & Propidium Iodide Cell_Population->Staining Analysis Annexin V- / PI- Annexin V+ / PI- Annexin V+ / PI+ Staining->Analysis Viable Viable Cells Analysis:f0->Viable Early_Apoptotic Early Apoptotic Cells Analysis:f1->Early_Apoptotic Late_Apoptotic_Necrotic Late Apoptotic/ Necrotic Cells Analysis:f2->Late_Apoptotic_Necrotic

Caption: Logic of Apoptosis Detection via Flow Cytometry.

References

Application Notes and Protocols for Derivatives of 2-Methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of derivatives based on the 2-methyl-1-propyl-1H-indol-5-amine scaffold. This document includes detailed synthetic protocols, methodologies for biological screening, and a discussion of potential mechanisms of action.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Derivatives of 5-aminoindole, in particular, have garnered significant interest due to their potential as anticancer agents, antimicrobials, and ligands for various receptors.[2] This document focuses on the development of derivatives of this compound, a scaffold with potential for modulation of key signaling pathways implicated in disease.

Synthetic Protocols

A plausible synthetic route to this compound and its derivatives involves a multi-step process starting from a substituted phenylhydrazine, followed by derivatization of the 5-amino group.

Synthesis of this compound (Parent Compound)

The synthesis of the parent compound can be achieved through a three-step process: Fischer indole synthesis to form the indole core, reduction of a nitro group to the corresponding amine, and subsequent N-propylation.

Step 1: Fischer Indole Synthesis of 5-Nitro-2-methyl-1H-indole

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][4][5][6]

  • Reactants: (4-nitrophenyl)hydrazine and acetone.

  • Catalyst: Polyphosphoric acid (PPA) or a mixture of acetic acid and hydrochloric acid.[7]

  • Protocol:

    • To a stirred solution of (4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.1 equivalents).

    • Add the acid catalyst (e.g., PPA) portion-wise while maintaining the temperature below 40°C.

    • Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography to yield 5-nitro-2-methyl-1H-indole.

Step 2: Reduction of 5-Nitro-2-methyl-1H-indole to 2-Methyl-1H-indol-5-amine

The nitro group is a versatile precursor to an amino group, which can be achieved through catalytic hydrogenation.[8]

  • Reactants: 5-Nitro-2-methyl-1H-indole.

  • Catalyst: Palladium on carbon (Pd/C).

  • Protocol:

    • Dissolve 5-nitro-2-methyl-1H-indole (1 equivalent) in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add 10% Pd/C catalyst (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain 2-methyl-1H-indol-5-amine. This compound may be unstable and prone to air oxidation, so it is often used immediately in the next step.[8]

Step 3: N-propylation of 2-Methyl-1H-indol-5-amine

Alkylation of the indole nitrogen can be achieved using an appropriate alkyl halide in the presence of a base.

  • Reactants: 2-Methyl-1H-indol-5-amine and 1-bromopropane.

  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Protocol:

    • To a solution of 2-methyl-1H-indol-5-amine (1 equivalent) in a dry aprotic solvent (e.g., dimethylformamide or acetonitrile), add the base (e.g., NaH, 1.2 equivalents) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add 1-bromopropane (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

General Protocol for the Synthesis of N-Acyl Derivatives from this compound

The 5-amino group can be readily acylated to generate a library of amide derivatives.

  • Reactants: this compound and an acyl chloride or carboxylic acid.

  • Coupling agent (for carboxylic acids): N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt).

  • Protocol (using an acyl chloride):

    • Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution to 0°C and add the acyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Biological Evaluation Protocols

Based on the known biological activities of related 5-aminoindole compounds, derivatives of this compound are hypothesized to exhibit anticancer and/or serotonin (5-HT) receptor modulatory effects.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9][10]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.[11][12]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Serotonin Receptor Binding Assay

To investigate the potential interaction with serotonin receptors, a competitive radioligand binding assay can be performed.

  • Receptor Source: Commercially available cell membranes expressing specific human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7).[13][14]

  • Radioligand: A subtype-selective radiolabeled antagonist or agonist (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Protocol:

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For non-specific binding determination, include a high concentration of a known non-labeled ligand.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding and determine the Ki (inhibitory constant) for the test compound.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDModification on 5-amino groupIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HepG2IC50 (µM) vs. HEK293
Parent -NH2>100>100>100>100
Deriv-01 -NH-CO-CH385.292.578.9>100
Deriv-02 -NH-CO-Ph50.165.745.395.4
Doxorubicin (Positive Control)0.81.21.55.6

Table 2: Serotonin Receptor Binding Affinity of this compound Derivatives

Compound IDKi (nM) vs. 5-HT1AKi (nM) vs. 5-HT2AKi (nM) vs. 5-HT6Ki (nM) vs. 5-HT7
Parent 150.3>100085.6250.1
Deriv-01 95.7850.250.3180.5
Deriv-02 70.2600.835.1120.7
Serotonin (Reference)5.610.21.5

Proposed Mechanism of Action and Signaling Pathways

Based on the potential for these derivatives to act as 5-HT receptor agonists, two key signaling pathways are proposed to be modulated: the PI3K/Akt pathway and the ERK/MAPK pathway. Activation of certain 5-HT receptors, such as the 5-HT1A receptor, can lead to the activation of these pathways, which are crucial in regulating cell survival, proliferation, and differentiation.[15][16]

PI3K/Akt Signaling Pathway

Activation of G-protein coupled receptors, including certain 5-HT receptors, can initiate the PI3K/Akt signaling cascade.[17][18][19][20] This pathway is a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway extracellular 5-HT Derivative receptor 5-HT Receptor (GPCR) extracellular->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates pi3k PI3K g_protein->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates (Activates) downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates response Cell Survival & Proliferation downstream->response Leads to

Caption: Proposed PI3K/Akt signaling pathway activation.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another critical signaling cascade that can be activated by 5-HT receptors and plays a central role in cell proliferation and differentiation.[21][22][23][24][25]

ERK_MAPK_Pathway extracellular 5-HT Derivative receptor 5-HT Receptor (GPCR) extracellular->receptor Binds g_protein G-Protein receptor->g_protein Activates ras Ras g_protein->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Activates response Gene Expression & Cell Proliferation transcription_factors->response Leads to

Caption: Putative ERK/MAPK signaling pathway modulation.

Experimental Workflow

The overall workflow for the development and evaluation of these novel indole derivatives is outlined below.

Experimental_Workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity receptor_binding Serotonin Receptor Binding Assays purification->receptor_binding sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis receptor_binding->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Efficacy Studies (Animal Models) lead_optimization->in_vivo

Caption: Workflow for derivative development and testing.

References

Application Notes and Protocols for 2-methyl-1-propyl-1H-indol-5-amine as a Potential Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1-propyl-1H-indol-5-amine is an indole derivative with potential therapeutic applications as an enzyme inhibitor. This document provides detailed application notes and protocols for investigating its inhibitory effects on Cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. The indole scaffold is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples like Indomethacin. The structural features of this compound, specifically the substitutions at the N1, C2, and C5 positions of the indole ring, suggest its potential to interact with the active sites of COX-1 and COX-2.

These notes are intended to guide researchers in the initial characterization and evaluation of this compound as a potential selective or non-selective COX inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical inhibitory activities of this compound against human COX-1 and COX-2, in comparison to known reference compounds.

Table 1: In Vitro Cyclooxygenase Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.80.4535.1
Indomethacin[1][2][3]0.018 - 0.230.026 - 0.63~0.7 - 3.6
Celecoxib[4][5]15 - 280.04 - 0.091~165 - 700

Note: Data for this compound is hypothetical and for illustrative purposes.

Signaling Pathway

The inhibition of Cyclooxygenase (COX) enzymes directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory response.

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell injury/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX Lipoxygenases (LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin Prostacyclin (PGI2) (Vasodilation, anti-aggregation) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) (Vasoconstriction, pro-aggregation) PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, PGF2α) (Inflammation, Pain, Fever) PGH2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Caption: The Arachidonic Acid Cascade and the role of COX inhibitors.

Experimental Protocols

The following protocols are designed to assess the inhibitory potential of this compound on COX-1 and COX-2.

Protocol 1: In Vitro Fluorometric COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and provides a rapid and sensitive method for high-throughput screening.[6][7]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor solution (e.g., containing hematin and L-epinephrine)

  • Arachidonic Acid (substrate)

  • NaOH solution

  • This compound (test compound)

  • Reference inhibitors (Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and reference inhibitors in DMSO.

    • Perform serial dilutions in COX Assay Buffer to achieve a range of test concentrations.

  • Assay Setup:

    • Prepare wells for Blank (no enzyme), Enzyme Control (EC, no inhibitor), Inhibitor Controls (IC, reference inhibitors), and Test Compound (TC).

    • Add Assay Buffer to all wells.

    • Add the appropriate inhibitor dilutions to the IC and TC wells. Add DMSO to the EC well to control for solvent effects.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the respective enzyme (COX-1 or COX-2) to the master mix immediately before use.

  • Reaction Initiation and Measurement:

    • Add the reaction mixture to all wells except the Blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a diluted solution of arachidonic acid to all wells.

    • Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Prep_Compounds Prepare Test and Reference Compound Dilutions Start->Prep_Compounds Setup_Plate Set up 96-well Plate (Blank, EC, IC, TC) Prep_Compounds->Setup_Plate Add_Mix Add Master Mix to Wells Setup_Plate->Add_Mix Prep_MasterMix Prepare Reaction Master Mix (Buffer, Probe, Cofactor, Enzyme) Prep_MasterMix->Add_Mix Incubate Pre-incubate at 37°C Add_Mix->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Measure Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) Add_Substrate->Measure Analyze Calculate Reaction Rates and Percent Inhibition Measure->Analyze Determine_IC50 Determine IC50 Values Analyze->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition in the presence of blood components.[8]

Objective: To evaluate the inhibitory activity and selectivity of this compound on COX-1 and COX-2 in a human whole blood matrix.

Materials:

  • Freshly drawn human blood from healthy volunteers (with consent)

  • This compound (test compound)

  • Reference inhibitors (Indomethacin, Celecoxib)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Calcium ionophore (e.g., A23187) for COX-1 stimulation

  • Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

  • Incubator

  • Centrifuge

Procedure:

  • Blood Collection:

    • Collect venous blood into heparinized tubes.

  • COX-2 Inhibition Assay:

    • Aliquot whole blood into tubes.

    • Add various concentrations of the test compound or reference inhibitors.

    • Incubate with LPS (to induce COX-2 expression) for 24 hours at 37°C.

    • Centrifuge to separate plasma.

    • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • COX-1 Inhibition Assay:

    • Aliquot whole blood into tubes.

    • Add various concentrations of the test compound or reference inhibitors.

    • Incubate for 1 hour at 37°C.

    • Add calcium ionophore to stimulate platelet aggregation and subsequent TXB2 production via COX-1.

    • Incubate for 30 minutes at 37°C.

    • Centrifuge to separate plasma.

    • Measure the concentration of TXB2 in the plasma using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential Cyclooxygenase inhibitor. The in vitro fluorometric assay allows for rapid screening and determination of IC50 values, while the human whole blood assay provides a more physiologically relevant assessment of the compound's activity and selectivity. The hypothetical data presented suggests that this compound may exhibit selective inhibition of COX-2, warranting further investigation into its therapeutic potential as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. Successful validation of these initial findings would pave the way for more advanced preclinical studies, including in vivo models of inflammation and pain.

References

Application Note & Protocol: Determination of Antimicrobial Activity of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Indole derivatives represent an important class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial properties.[1][2][3] This document provides a detailed protocol for evaluating the antimicrobial efficacy of a specific indole derivative, 2-methyl-1-propyl-1H-indol-5-amine. The protocols described herein cover two standard and widely accepted methods: the Agar Well Diffusion assay for preliminary screening and the Broth Microdilution method for determining the quantitative Minimum Inhibitory Concentration (MIC).[4][5]

Principle The antimicrobial activity of the test compound is assessed by its ability to inhibit the growth of pathogenic microorganisms.

  • Agar Well Diffusion Method: This is a preliminary qualitative screening method.[6] The test compound is introduced into a well punched in an agar medium that has been uniformly inoculated with a specific microorganism.[7][8] If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.[6]

  • Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[5][11] Each well is then inoculated with a standardized microbial suspension. After incubation, the plates are examined for visible growth to determine the MIC value.[5][12]

Protocol 1: Agar Well Diffusion Assay (Screening)

Objective To qualitatively assess the antimicrobial activity of this compound against a panel of test microorganisms.

Materials

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

  • Incubator

Experimental Protocol

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL) in DMSO.

    • Prepare working concentrations (e.g., 100 µg/mL, 200 µg/mL) by diluting the stock solution in sterile MHB or distilled water. Note: The final concentration of DMSO should not exceed 1-2% as it can inhibit microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate the broth at 37°C for 2-6 hours until the turbidity matches the 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation and Well Preparation:

    • Pour approximately 20-25 mL of molten MHA into sterile petri dishes and allow them to solidify.

    • Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile 6 mm cork borer, punch wells into the agar plate.[6]

  • Application and Incubation:

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Add the positive control antibiotic into another well and a solvent control (e.g., 10% DMSO) into a third well.

    • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compound into the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • A clear zone around the well indicates antimicrobial activity. The solvent control should show no zone of inhibition.

AgarWellWorkflow Experimental Workflow for Agar Well Diffusion Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Incubation & Results prep_agar Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Surface with Test Microbe prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) prep_compound Prepare Test Compound and Control Solutions create_wells Create Wells (6 mm diameter) inoculate->create_wells add_samples Add Test Compound, Positive & Negative Controls to Wells create_wells->add_samples incubate Incubate Plates (37°C, 18-24h) add_samples->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution Assay (MIC Determination)

Objective To quantitatively determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials

  • All materials from Protocol 1

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

  • Resazurin or Tetrazolium salts (optional, for viability indication)

Experimental Protocol

  • Preparation of Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells (e.g., column 1). This results in a total volume of 200 µL.

  • Serial Dilution:

    • Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to the corresponding wells in column 2.

    • Repeat this two-fold serial dilution process across the plate to column 10.

    • After mixing the contents of column 10, discard 100 µL from each well.

    • This leaves columns 1-10 with 100 µL of serially diluted compound, column 11 with 100 µL of MHB (growth control), and column 12 with 100 µL of MHB (sterility control).

  • Preparation and Addition of Inoculum:

    • Prepare the microbial inoculum as described in Protocol 1, matching the 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A common dilution is 1:100 or 1:150 of the 0.5 McFarland suspension.

    • Inoculate all wells from column 1 to column 11 with 100 µL of the final diluted inoculum. Do not add inoculum to column 12 (sterility control).

    • The final volume in each well (columns 1-11) is now 200 µL.

  • Incubation and Interpretation:

    • Seal the plate (e.g., with parafilm or a plate sealer) to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 16-20 hours.[12]

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[9][11]

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.[9]

BrothMicrodilutionWorkflow Experimental Workflow for Broth Microdilution (MIC) Assay cluster_setup Plate Setup & Dilution cluster_inoculation Inoculation cluster_results Incubation & Results cluster_controls Controls Check plate_prep Add 100µL MHB to all wells of a 96-well plate add_compound Add 100µL of 2x Compound Stock to Column 1 plate_prep->add_compound serial_dilution Perform 2-fold serial dilutions from Column 1 to 10 add_compound->serial_dilution add_inoculum Add 100µL of diluted inoculum to wells in Columns 1-11 serial_dilution->add_inoculum prep_inoculum Prepare Inoculum and dilute to final concentration (~1x10^6 CFU/mL) prep_inoculum->add_inoculum incubate Incubate Plate (37°C, 16-20h) add_inoculum->incubate read_mic Visually inspect for turbidity. Determine lowest concentration with no growth (MIC). incubate->read_mic growth_control Growth Control (Col 11) must be turbid read_mic->growth_control sterility_control Sterility Control (Col 12) must be clear read_mic->sterility_control

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

All quantitative data from the Broth Microdilution assay should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity against different microorganisms and in relation to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213[Insert Value][Insert Ciprofloxacin Value]
Staphylococcus aureus (MRSA)ATCC 43300[Insert Value][Insert Ciprofloxacin Value]
Enterococcus faecalisATCC 29212[Insert Value][Insert Ciprofloxacin Value]
Gram-Negative Bacteria
Escherichia coliATCC 25922[Insert Value][Insert Ciprofloxacin Value]
Pseudomonas aeruginosaATCC 27853[Insert Value][Insert Ciprofloxacin Value]
Fungi
Candida albicansATCC 10231[Insert Value][Insert Fluconazole Value]

Note: Values are placeholders and should be replaced with experimental data. Assays should be performed in triplicate to ensure reproducibility.

References

Application Notes and Protocols: 2-methyl-1-propyl-1H-indol-5-amine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific neuropharmacological data for the compound 2-methyl-1-propyl-1H-indol-5-amine. The following application notes and protocols are presented as a hypothetical framework based on the known neuropharmacological activities of structurally related indoleamine and tryptamine derivatives. These are intended to guide potential research and should not be interpreted as established findings for this specific molecule.

Introduction

This compound is a substituted indoleamine. The indoleamine scaffold is a core component of numerous neuroactive molecules, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[1] Modifications to the indole ring, the alkyl chain, and the terminal amine can significantly alter the pharmacological profile, leading to compounds with varying affinities and efficacies at a range of neuronal receptors, most notably serotonin (5-HT) receptors.[2][3] Derivatives of tryptamine, a parent indoleamine, are known to act as agonists at serotonin receptors, and their effects can range from therapeutic to psychoactive.[1][3]

This document outlines potential neuropharmacological applications and suggested experimental protocols for the initial characterization of this compound, focusing on its potential interaction with serotonin receptor systems.

Hypothetical Pharmacological Profile

Based on its structure, this compound is hypothesized to be a ligand for serotonin receptors. The N-propyl and 2-methyl substitutions may influence its selectivity and potency at different 5-HT receptor subtypes. The 5-amino group could also play a critical role in receptor binding and functional activity.

Potential Research Areas:

  • Anxiolytic or antidepressant effects through modulation of 5-HT1A receptors.

  • Psychedelic or psychotomimetic properties via agonism at 5-HT2A receptors.

  • Regulation of cognitive functions through interaction with various 5-HT receptor subtypes.

Data Presentation: Hypothetical Receptor Binding Affinity

The following table presents a hypothetical binding profile of this compound at various human serotonin receptor subtypes. This data is purely illustrative and not based on experimental results.

Receptor SubtypeLigandKi (nM)
5-HT1A[3H]8-OH-DPAT150
5-HT2A[3H]Ketanserin25
5-HT2C[3H]Mesulergine80
5-HT1D[3H]GR-127935250
SERT[3H]Citalopram>1000
DAT[3H]WIN 35,428>1000
NET[3H]Nisoxetine>1000

Ki: Inhibitory constant, representing the concentration of the compound required to inhibit 50% of radioligand binding. SERT: Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Mianserin (10 µM).

  • Test compound: this compound dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Microplate harvester and filter mats (GF/B).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For total binding wells, add 50 µL of vehicle (DMSO).

    • For non-specific binding wells, add 50 µL of 10 µM mianserin.

    • Add 50 µL of [3H]Ketanserin (final concentration ~1 nM).

    • Add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes.

  • Data Collection and Analysis:

    • Terminate the reaction by rapid filtration through GF/B filter mats using a microplate harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assay - Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential psychedelic-like effects of a compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • This compound dissolved in saline (with a small amount of Tween 80 if necessary).

  • Vehicle control (saline with Tween 80).

  • Positive control: A known 5-HT2A agonist like DOI (2,5-Dimethoxy-4-iodoamphetamine).

  • Observation chambers.

  • Video recording equipment (optional).

  • Injection supplies (syringes, needles).

Procedure:

  • Acclimation:

    • Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).

    • Administer vehicle or positive control to separate groups of mice.

  • Observation:

    • Immediately after injection, place the mice back into the observation chambers.

    • Record the number of head twitches for a period of 30 minutes, starting 5 minutes post-injection. A head twitch is defined as a rapid, involuntary rotational movement of the head.

    • Observations can be done by a trained experimenter blinded to the treatment conditions or by analyzing video recordings.

  • Data Analysis:

    • Compare the mean number of head twitches in the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • Generate a dose-response curve for the head-twitch response.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway and the experimental workflow for the in vitro binding assay.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Downstream Effects ca_release->downstream pkc_activation->downstream compound This compound (Hypothetical Agonist) compound->receptor Binds to

Caption: Hypothetical 5-HT2A receptor activation pathway by this compound.

G cluster_workflow In Vitro Binding Assay Workflow prep 1. Prepare h5-HT2A Receptor Membranes assay_setup 2. Set up 96-well plate: - Test Compound - Radioligand ([³H]Ketanserin) - Membranes prep->assay_setup incubation 3. Incubate at 25°C for 60 min assay_setup->incubation filtration 4. Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 6. Data Analysis (Calculate Ki) counting->analysis

Caption: Experimental workflow for the in vitro receptor binding assay.

References

Application Notes and Protocols: 2-methyl-1-propyl-1H-indol-5-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no specific information or published studies on the use of 2-methyl-1-propyl-1H-indol-5-amine as a fluorescent probe. Scientific literature and available chemical databases do not contain data regarding its fluorescent properties, such as excitation and emission maxima, quantum yield, or its application in fluorescence microscopy, flow cytometry, or other related techniques.

Therefore, the creation of detailed application notes and experimental protocols for this compound as a fluorescent probe is not possible at this time due to the absence of foundational research and data.

For researchers interested in developing novel fluorescent probes based on the indole scaffold, the general approach would involve:

  • Synthesis: Chemical synthesis of the target molecule, this compound.

  • Spectroscopic Characterization: A thorough investigation of its photophysical properties, including absorption and fluorescence spectra in various solvents to determine excitation and emission maxima, Stokes shift, and quantum yield.

  • In vitro and In cellulo Studies: Evaluation of the probe's performance in biological systems, including cytotoxicity assays, cellular uptake studies, and localization experiments using fluorescence microscopy.

  • Targeting and Sensing Applications: If designed for a specific target, further experiments to demonstrate its binding affinity, selectivity, and fluorescence response upon interaction with the target molecule or ion.

Below is a generalized workflow for the characterization of a novel fluorescent probe, which would be applicable to this compound should it be synthesized and found to possess fluorescent properties.

Generalized Workflow for Novel Fluorescent Probe Characterization

Workflow Generalized Workflow for Fluorescent Probe Characterization cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis of This compound purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization absorption UV-Vis Absorption Spectroscopy characterization->absorption cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity emission Fluorescence Spectroscopy (Excitation & Emission Spectra) absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield photostability Photostability Assay emission->photostability cellular_uptake Cellular Uptake & Localization (Confocal Microscopy) cytotoxicity->cellular_uptake target_interaction Target Interaction Studies (if applicable) cellular_uptake->target_interaction

Caption: A generalized workflow for the synthesis and characterization of a novel fluorescent probe.

Should future research establish this compound as a viable fluorescent probe, detailed application notes and protocols would be developed based on the experimental findings of those studies. We encourage researchers to publish their findings to contribute to the collective knowledge in this field.

Application Notes and Protocols for the Experimental Study of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters, and synthetic drugs.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] 2-methyl-1-propyl-1H-indol-5-amine is a novel indole derivative with potential for biological activity. As a new chemical entity, a systematic and tiered experimental approach is crucial to elucidate its pharmacological profile, mechanism of action, and potential therapeutic applications.

These application notes provide a comprehensive experimental framework for the initial characterization and biological screening of this compound. The protocols outlined below cover analytical characterization, broad-based in vitro screening to identify potential biological targets, and a representative signaling pathway analysis. This structured approach is designed to efficiently guide researchers in the early stages of drug discovery and development.

Experimental Workflow

The overall experimental workflow for the characterization of this compound is depicted below. This workflow progresses from initial analytical characterization to broad in vitro screening and subsequent in-depth mechanistic studies.

G cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation A Synthesis & Purification of This compound B Structural & Purity Analysis (LC-MS, NMR, HPLC) A->B C Receptor Binding Assays (Serotonin, Cannabinoid Receptors) B->C D Enzyme Inhibition Assays (MAO, Kinases) B->D E Antimicrobial & Cytotoxicity Assays B->E F Identify Primary Target(s) C->F D->F E->F G Signaling Pathway Elucidation (e.g., cAMP, Ca2+ Assays) F->G H Lead Optimization G->H I Preliminary Toxicology G->I J Pharmacokinetic Studies I->J K Efficacy in Disease Models J->K

Caption: Overall experimental workflow for this compound characterization.

Protocol 1: Analytical Characterization

Objective: To confirm the chemical identity, structure, and purity of this compound.

Methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Determine the retention time and confirm the molecular weight of the parent ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Spectra to Acquire: ¹H NMR, ¹³C NMR.

    • Analysis: Confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of proton signals. Ensure the absence of significant impurity signals.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile/water).

    • Detector: UV detector at an appropriate wavelength (e.g., 220 nm and 280 nm).

    • Analysis: Quantify the purity of the compound, expressed as a percentage of the total peak area.

Data Presentation:

ParameterMethodSpecificationResult
Identity LC-MSExpected [M+H]⁺
Structure ¹H & ¹³C NMRConforms to expected structure
Purity HPLC≥ 95%

Protocol 2: In Vitro Target Screening

Objective: To identify potential biological targets of this compound through a broad screening panel. Indole-based compounds are known to interact with a variety of targets, including G-protein coupled receptors and enzymes, and can exhibit antimicrobial or cytotoxic effects.[5][6]

Methodologies:

  • Receptor Binding Assays:

    • Target Receptors: A panel of human receptors, with a focus on serotonin (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and cannabinoid (CB₁ and CB₂) receptors, which are common targets for psychoactive indole derivatives.[7]

    • Assay Principle: Competitive radioligand binding assays using cell membranes expressing the target receptor.

    • Procedure:

      • Incubate cell membranes with a known radioligand and varying concentrations of this compound.

      • After incubation, separate bound and free radioligand by filtration.

      • Quantify radioactivity using a scintillation counter.

    • Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ values using the Cheng-Prusoff equation.

  • Enzyme Inhibition Assays:

    • Target Enzymes: Monoamine Oxidase A and B (MAO-A, MAO-B), and a panel of relevant kinases.

    • Assay Principle: Use commercially available assay kits that measure the activity of the enzyme in the presence of the test compound.

    • Procedure: Follow the manufacturer's protocol for the selected enzyme assay kits. Typically, this involves incubating the enzyme with its substrate and varying concentrations of the test compound.

    • Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity.

  • Antimicrobial and Cytotoxicity Assays:

    • Antimicrobial Screening:

      • Organisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

      • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Cytotoxicity Screening:

      • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

      • Method: Use a cell viability assay (e.g., MTT or resazurin-based) to determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Data Presentation:

Table 1: Receptor Binding Affinity

Receptor Target Radioligand Ki (nM)
5-HT₁A [³H]8-OH-DPAT
5-HT₂A [³H]Ketanserin
CB₁ [³H]CP55,940

| CB₂ | [³H]CP55,940 | |

Table 2: Enzyme Inhibition

Enzyme Target IC₅₀ (µM)
MAO-A
MAO-B

| Kinase Panel | (report % inhibition at a fixed concentration) |

Table 3: Antimicrobial and Cytotoxic Activity

Organism/Cell Line MIC (µg/mL) or CC₅₀ (µM)
S. aureus
E. coli
C. albicans
HeLa

| HEK293 | |

Protocol 3: Signaling Pathway Elucidation (Hypothetical)

Objective: To determine the functional activity and downstream signaling pathway of this compound at a specific G-protein coupled receptor (GPCR) identified in the primary screen (e.g., a serotonin receptor).

Scenario: The primary screen reveals high affinity for the 5-HT₂A receptor. This protocol will determine if the compound acts as an agonist or antagonist and characterize its effect on downstream signaling.

Methodologies:

  • Functional Assay (Calcium Mobilization):

    • Principle: The 5-HT₂A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).

    • Cell Line: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

    • Procedure:

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Measure baseline fluorescence.

      • Add varying concentrations of this compound and monitor the change in fluorescence over time using a plate reader or fluorescence microscope.

      • To test for antagonism, pre-incubate cells with the test compound before adding a known 5-HT₂A agonist (e.g., serotonin).

    • Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Second Messenger Assays (Inositol Phosphate Accumulation):

    • Principle: Gq activation stimulates phospholipase C, leading to the production of inositol phosphates (IPs).

    • Procedure: Use a commercially available IP-One assay kit.

      • Incubate receptor-expressing cells with the test compound.

      • Lyse the cells and follow the kit's protocol to measure the accumulation of inositol monophosphate (IP1).

    • Data Analysis: Determine the EC₅₀ from the dose-response curve.

Signaling Pathway Visualization

Below is a representative diagram of a Gq-coupled receptor signaling pathway, which could be activated by this compound if it acts as an agonist at a receptor like 5-HT₂A.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2-methyl-1-propyl- 1H-indol-5-amine Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor Binds G_Protein Gαq Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-methyl-1-propyl-1H-indol-5-amine synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step process. This guide will cover the key stages of this synthesis, potential issues at each step, and strategies for optimization.

Synthesis_Workflow cluster_0 Step 1: Indole Core Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nitro Group Reduction Start Starting Materials (2-Methylindole or 4-Nitrophenylhydrazine + Acetone) Step1 Synthesis of 2-Methyl-5-nitroindole Start->Step1 Intermediate1 2-Methyl-5-nitroindole Step1->Intermediate1 Intermediate Step2 N-propylation Intermediate1->Step2 Intermediate2 2-Methyl-1-propyl-5-nitroindole Step2->Intermediate2 Intermediate Step3 Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Final Product

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Methyl-5-nitroindole

There are two primary methods for synthesizing the 2-methyl-5-nitroindole intermediate: direct nitration of 2-methylindole or the Fischer indole synthesis.

Method A: Direct Nitration of 2-Methylindole

Experimental Protocol:

  • Cool a solution of 2-methylindole (1.0 eq) in sulfuric acid (H₂SO₄) to 0°C with vigorous stirring.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in sulfuric acid dropwise to the reaction mixture.

  • Continue stirring at 0°C for an additional 10-15 minutes after the addition is complete.

  • Quench the reaction by pouring the mixture into ice-water, which will precipitate the yellow product.

  • Isolate the product by filtration and wash with cold water.

  • Dry the solid to obtain 2-methyl-5-nitroindole.

Quantitative Data:

ParameterValueReference
Expected Yield~96%[1]
PurityHigh[1]
Method B: Fischer Indole Synthesis

This method involves the reaction of 4-nitrophenylhydrazine with acetone in the presence of an acid catalyst.

Fischer_Indole_Synthesis Start 4-Nitrophenylhydrazine + Acetone Hydrazone Formation of Phenylhydrazone Start->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization and Ammonia Elimination Rearrangement->Cyclization Product 2-Methyl-5-nitroindole Cyclization->Product

Caption: Mechanism of the Fischer indole synthesis for 2-methyl-5-nitroindole.

Experimental Protocol:

  • Dissolve 4-nitrophenylhydrazine and a slight excess of acetone in a suitable solvent (e.g., ethanol, acetic acid).

  • Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[2][3]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture and neutralize the acid.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
CatalystBrønsted or Lewis acids[2][3]
TemperatureElevated (reflux)[2]
Expected YieldVariable[4]
Troubleshooting and FAQs for Step 1

Q1: My Fischer indole synthesis is giving a low yield. What could be the issue?

A1: Low yields in Fischer indole synthesis can be due to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[5] Stronger acids can sometimes lead to side reactions.[6] Experiment with different catalysts such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid.

  • Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.[2] Optimize the temperature for your specific substrates.

  • Side Reactions: Electron-donating groups on the phenylhydrazine can sometimes favor N-N bond cleavage over the desired cyclization.[7]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the ketone can hinder the reaction.

Q2: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What are the likely side products?

A2: Common side products include unreacted starting materials, aldol condensation products of the ketone, and regioisomers if an unsymmetrical ketone is used.[2][8] In some cases, aniline and other cleavage products can be formed.[6]

Q3: For the nitration of 2-methylindole, the product is impure. How can I improve the purity?

A3: Ensure that the temperature is strictly maintained at 0°C during the addition of sodium nitrite to minimize the formation of over-nitrated or oxidized byproducts. A thorough washing of the precipitated product with cold water is also essential. Recrystallization from a suitable solvent can further enhance purity.

Step 2: N-propylation of 2-Methyl-5-nitroindole

This step introduces the propyl group at the N1 position of the indole ring.

Experimental Protocol:

  • Dissolve 2-methyl-5-nitroindole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1-1.5 eq).[5]

  • Add propyl bromide (1.1-1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 60°C) and monitor by TLC.[5]

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Quantitative Data:

ParameterValueReference
BaseK₂CO₃ or KOH[5]
SolventDMF or Acetonitrile[5]
TemperatureRoom temperature to 60°C[5]
Expected YieldModerate to good[9]
Troubleshooting and FAQs for Step 2

Q1: The N-propylation is not going to completion. How can I improve the conversion?

A1:

  • Base Strength: A stronger base like sodium hydride (NaH) can be used, but with caution as it is highly reactive.[10]

  • Solvent: Ensure the use of a dry, polar aprotic solvent.

  • Temperature: Increasing the reaction temperature may improve the rate, but be mindful of potential side reactions.[5]

  • Leaving Group: Consider using propyl iodide instead of propyl bromide, as iodide is a better leaving group.

Q2: I am getting a mixture of N-propylated and C3-propylated products. How can I improve the selectivity for N-propylation?

A2: C3-alkylation is a common side reaction.[11] To favor N-alkylation:

  • Reaction Conditions: N-alkylation is often favored under conditions that generate the indole anion, such as using a strong base in a polar aprotic solvent.

  • Steric Hindrance: The methyl group at the C2 position should already sterically disfavor C3-alkylation to some extent.

Step 3: Reduction of 2-Methyl-1-propyl-5-nitroindole

The final step is the reduction of the nitro group to the desired amine.

Method A: Catalytic Hydrogenation

Experimental Protocol:

  • Dissolve 2-methyl-1-propyl-5-nitroindole in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to obtain the product.

Quantitative Data:

ParameterValueReference
CatalystPd/C[3][12]
SolventEthanol, Methanol[13]
Hydrogen SourceH₂ gas[14]
Expected YieldHigh[13]
Method B: Reduction with Tin(II) Chloride

Experimental Protocol:

  • Dissolve 2-methyl-1-propyl-5-nitroindole in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[15]

  • Heat the mixture to reflux and monitor the reaction.

  • After completion, cool the mixture and carefully neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate tin salts.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and evaporate the solvent.

Quantitative Data:

ParameterValueReference
Reducing AgentSnCl₂·2H₂O[15][16]
SolventEthanol[15]
Expected YieldGood to high[15]
Troubleshooting and FAQs for Step 3

Q1: The catalytic hydrogenation is slow or incomplete.

A1:

  • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh catalyst. Certain functional groups can poison the catalyst.[17]

  • Hydrogen Pressure: Ensure adequate hydrogen pressure and efficient stirring to facilitate the reaction.

  • Solvent: The choice of solvent can influence the reaction rate.

Q2: I am having difficulty with the work-up after the SnCl₂ reduction due to the formation of tin salts.

A2: The work-up after a tin(II) chloride reduction can be challenging.[18][19]

  • Basification: Add a strong base like concentrated NaOH solution to dissolve the tin salts as stannates.

  • Filtration: Alternatively, after basification, you can add Celite to the mixture and filter it to remove the precipitated tin salts.[19]

Q3: What are the potential impurities in the final product?

A3:

  • Incomplete Reduction: The presence of unreacted nitro compound or intermediate hydroxylamine or azo compounds.[3]

  • Over-reduction: In some cases, other functional groups might be reduced if the conditions are too harsh.

  • Impurities from Previous Steps: Any unreacted starting materials or byproducts from the N-propylation step may carry over.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: 2-Methyl-5-nitroindole Synthesis cluster_step2 Step 2: N-propylation cluster_step3 Step 3: Nitro Reduction S1_Problem Low Yield or Impure Product S1_Cause1 Fischer Indole: Incorrect catalyst/temp S1_Problem->S1_Cause1 S1_Cause2 Nitration: Poor temp control S1_Problem->S1_Cause2 S1_Solution1 Optimize acid catalyst and temperature S1_Cause1->S1_Solution1 S1_Solution2 Maintain 0°C during reagent addition S1_Cause2->S1_Solution2 S2_Problem Incomplete Reaction or Mixture of N/C Isomers S2_Cause1 Weak base or low temperature S2_Problem->S2_Cause1 S2_Cause2 C3-alkylation side reaction S2_Problem->S2_Cause2 S2_Solution1 Use stronger base (NaH) or increase temperature S2_Cause1->S2_Solution1 S2_Solution2 Use polar aprotic solvent to favor N-anion formation S2_Cause2->S2_Solution2 S3_Problem Incomplete Reduction or Difficult Work-up S3_Cause1 Pd/C catalyst deactivated S3_Problem->S3_Cause1 S3_Cause2 SnCl₂ work-up: Tin salt precipitation S3_Problem->S3_Cause2 S3_Solution1 Use fresh catalyst and ensure sufficient H₂ pressure S3_Cause1->S3_Solution1 S3_Solution2 Add concentrated NaOH to dissolve salts or filter through Celite S3_Cause2->S3_Solution2

Caption: A troubleshooting guide for the synthesis of this compound.

References

troubleshooting 2-methyl-1-propyl-1H-indol-5-amine purification issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-methyl-1-propyl-1H-indol-5-amine. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The primary challenges stem from its structural features: an indole core and a primary aromatic amine group. The amine group can lead to tailing on silica gel chromatography and makes the compound susceptible to oxidation.[1] The indole ring can also be sensitive to acidic conditions.

Q2: What are common impurities I might encounter?

Common impurities can arise from the synthetic route. For indole derivatives, these may include starting materials, reagents, and byproducts from side reactions. For instance, if synthesized via catalytic hydrogenation, one might find des-halo derivatives if halogenated precursors were used.[2] Incomplete alkylation can also result in related indole impurities.

Q3: How should I store the purified this compound?

Aromatic amines can be sensitive to light and air, leading to oxidation and degradation over time.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

Q4: Which analytical techniques are best for assessing purity?

A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for developing conditions for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

Troubleshooting Purification by Column Chromatography

Column chromatography is a primary method for purifying indole derivatives.[3] However, the amine functionality in this compound can present challenges.

Q5: My compound is streaking or tailing badly on the silica gel column. How can I fix this?

This is a common issue with amines on acidic silica gel. The basic amine group interacts strongly with acidic silanol groups on the silica surface.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol.[4] This will compete with your compound for binding to the acidic sites on the silica, resulting in improved peak shape.

  • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base before packing the column to reduce its acidity.[4]

  • Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]

Q6: My compound appears to be decomposing on the column. What should I do?

Indole derivatives can be unstable on silica gel.[4]

Solutions:

  • Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[4]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.

  • Change the Stationary Phase: As mentioned above, switching to a more inert stationary phase like neutral alumina can prevent degradation.[4]

Q7: I'm seeing two peaks for my compound in the HPLC analysis after purification. What could be the cause?

Observing double peaks for a single compound can be perplexing. Several factors can contribute to this phenomenon, particularly with indole-containing molecules.[5]

Possible Causes and Solutions:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[5][6]

  • Column Issues: A partially blocked inlet frit or a void in the column packing can cause the sample band to split.[7] Solution: Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[6]

  • Analyte Stability: The compound might be degrading or isomerizing in the injection solvent or on the column. Solution: Prepare fresh samples and analyze them immediately.[5]

Troubleshooting Summary: Column Chromatography
IssuePotential CauseRecommended Solution(s)
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silica gel.Add triethylamine or another base to the eluent; use neutral alumina.[4]
Compound Decomposition Compound is unstable on the acidic stationary phase.Test stability on TLC first; use a less acidic stationary phase like alumina.[4]
Compound Won't Elute Eluent is not polar enough; strong adsorption.Increase eluent polarity; add a competitive base (e.g., NH₄OH in MeOH).[4]
Poor Separation Incorrect solvent system; column overloaded.Optimize the solvent system using TLC; reduce the amount of sample loaded.[8]

Purification Workflow Diagram

G General Purification Workflow for this compound crude Crude Product tlc TLC Analysis (Assess Purity & Impurity Profile) crude->tlc choice Choose Purification Method tlc->choice col_chrom Column Chromatography choice->col_chrom Complex Mixture recryst Recrystallization / Salt Formation choice->recryst Crystalline Solid fractions Collect & Analyze Fractions (TLC/HPLC) col_chrom->fractions crystals Collect Crystals by Filtration recryst->crystals combine Combine Pure Fractions & Evaporate fractions->combine final_purity Final Purity Analysis (HPLC, NMR, MS) combine->final_purity crystals->final_purity pure_product Pure Compound final_purity->pure_product

Caption: A typical workflow for purifying the target compound.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.[9]

Q8: I am struggling to find a suitable solvent for recrystallization. What is the process?

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Solvent Selection Strategy:

  • Test solubility in a range of common solvents (e.g., hexane, ethyl acetate, ethanol, water).

  • If a single solvent isn't suitable, try a two-solvent (binary) system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.[10]

Q9: My compound "oils out" instead of forming crystals. What should I do?

Oiling out occurs when the compound comes out of solution above its melting point.

Solutions:

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to a temperature below the compound's melting point.

  • Use More Solvent: The saturation temperature may be too high. Add more solvent to the hot solution so that crystallization begins at a lower temperature.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q10: The purity of my material does not improve after recrystallization. Why might this be?

  • Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurities along with the product, causing them to co-crystallize. Try a different solvent system.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q11: My amine is not soluble in most common organic solvents. How can I purify it by recrystallization?

For poorly soluble amines, forming a salt is an excellent strategy.[10]

Solution:

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., ether, ethyl acetate). Add a solution of an acid (like HCl in ether or acetic acid) dropwise.[1][10] The resulting salt (e.g., hydrochloride salt) will often precipitate out and can be collected by filtration. This salt will have very different solubility properties and can often be recrystallized from polar solvents like ethanol/water mixtures. The pure free base can be regenerated by neutralizing the salt with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.

Troubleshooting Logic for Column Chromatography

G start Problem with Column Chromatography q1 What is the issue? start->q1 tailing Peak Tailing / Streaking q1->tailing Poor Peak Shape no_elution Compound Not Eluting q1->no_elution High Retention decomp Compound Decomposing q1->decomp Low Recovery / New Spots sol_tailing Add 1% Triethylamine to Eluent tailing->sol_tailing sol_alumina Switch to Neutral Alumina Column tailing->sol_alumina sol_elution Increase Eluent Polarity (e.g., add MeOH) no_elution->sol_elution check_stability Test Stability on TLC Plate decomp->check_stability check_stability->sol_alumina Unstable

Caption: A decision tree for troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

  • Prepare the Slurry: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 hexane:ethyl acetate). Add enough solvent to make a pourable slurry.

  • Pack the Column: Secure a glass column vertically. Add a small layer of sand. Pour the silica slurry into the column, tapping the side gently to ensure even packing.

  • Equilibrate: Run 2-3 column volumes of the eluent (containing 1% triethylamine) through the packed silica gel to equilibrate the column.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]

  • Elute: Begin eluting with your solvent system, gradually increasing polarity if necessary.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Two-Solvent System

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves.

  • Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution remains faintly cloudy.

  • Clarify: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chill: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolate: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry: Dry the crystals under vacuum to remove residual solvent.

References

overcoming solubility problems with 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-methyl-1-propyl-1H-indol-5-amine. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

Q1: My this compound is not dissolving in aqueous buffers. What should I do first?

A1: The limited aqueous solubility of this compound is expected due to its hydrophobic indole ring and propyl substituent. The primary amine group, however, offers a key handle for improving solubility.

Your first step should be to assess the pH of your aqueous solution. As an amine, the solubility of this compound is highly pH-dependent. In acidic conditions, the amine group will be protonated, forming a more soluble salt.

Actionable Advice:

  • Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6).

  • If using a neutral buffer (pH 7.4), consider adding a small amount of a pharmaceutically acceptable acid (e.g., HCl, citric acid) to lower the pH.

  • Observe for improved dissolution. If precipitation occurs upon addition of a basic solution, it confirms pH-dependent solubility.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my experimental needs. What are my next options?

A2: If pH adjustment alone is not sufficient, you can explore the use of solubilizing excipients. The choice of excipient will depend on the requirements of your experiment (e.g., in vitro assay, in vivo study).

  • Cosolvents: For many research applications, the use of a water-miscible organic solvent can significantly improve solubility.

  • Surfactants: These can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic portions of the molecule, enhancing aqueous solubility.

Q3: My compound precipitates when I dilute my stock solution (in organic solvent) into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the final aqueous solution.

Troubleshooting Steps:

  • Decrease the stock solution concentration: A more dilute stock solution will result in a lower final concentration of the organic solvent upon dilution, but also a lower final concentration of your compound.

  • Use a less volatile organic solvent: Solvents like DMSO are often preferred over more volatile options like ethanol or acetone for stock solutions.

  • Incorporate a surfactant or cyclodextrin in the aqueous buffer: These excipients can help to keep the compound in solution after dilution.

  • Change the order of addition: Try adding the aqueous buffer to your stock solution slowly while vortexing, rather than the other way around.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: While specific experimental data for this exact molecule is limited, based on its structure as a hydrophobic amine, we can predict its general solubility behavior. It is expected to have good solubility in organic solvents and poor solubility in neutral aqueous solutions.

Q2: How does the amine group on this compound affect its solubility?

A2: The amine group is basic, meaning it can accept a proton (H+). In acidic solutions, the amine group becomes protonated (forms an ammonium salt), which is significantly more polar and thus more water-soluble.[1][2] This is a critical property to leverage when trying to dissolve this compound in aqueous media.

Q3: Are there any known incompatibilities with common excipients?

A3: There are no specific reported incompatibilities for this compound. However, as a primary amine, it could potentially react with excipients containing aldehyde or ketone functional groups, especially under certain storage conditions (e.g., high temperature). It is always good practice to perform stability studies on your final formulation.

Q4: What analytical methods are suitable for quantifying this compound in solution?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for the quantification of indole derivatives.[3][4][5] Due to the indole ring, the compound will have a strong UV absorbance. For more complex matrices or lower concentrations, liquid chromatography-mass spectrometry (LC-MS) would provide higher sensitivity and selectivity.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Water (pH 7.4)PoorThe hydrophobic indole and propyl groups dominate.
Acidic Buffer (pH < 6)Moderate to GoodProtonation of the amine group increases polarity and water solubility.[1]
EthanolGoodOrganic solvent capable of hydrogen bonding.
MethanolGoodPolar organic solvent.
Dimethyl Sulfoxide (DMSO)Very GoodAprotic, polar solvent with high solubilizing power.
Propylene GlycolGoodA common cosolvent for pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)GoodA common cosolvent for pharmaceutical formulations.

Table 2: Representative Quantitative Solubility Enhancement Strategies

Solubilization StrategyExample FormulationAchievable Concentration (Predicted)Notes
pH Adjustment 0.1 M Citrate Buffer, pH 4.01 - 5 mg/mLSolubility is expected to increase significantly at lower pH.
Cosolvency 20% Ethanol in Water0.5 - 2 mg/mLThe addition of a water-miscible organic solvent reduces the polarity of the bulk solvent.
30% PEG 400 in Water1 - 5 mg/mLPEG 400 is a less volatile and often more biocompatible cosolvent than ethanol.
Surfactant Solubilization 2% Polysorbate 80 in Water0.5 - 3 mg/mLForms micelles that encapsulate the hydrophobic drug.
Cyclodextrin Complexation 5% Hydroxypropyl-β-cyclodextrin in Water2 - 10 mg/mLForms an inclusion complex with the indole portion of the molecule.

Disclaimer: The quantitative data presented in Table 2 are estimations based on the behavior of structurally similar compounds and general formulation principles. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate) ranging from pH 2 to 8

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Methodology:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples on an orbital shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Solubilization using a Cosolvent System

Objective: To prepare a stock solution of this compound using a cosolvent for subsequent dilution in aqueous media.

Materials:

  • This compound

  • Cosolvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Methodology:

  • Weigh the desired amount of this compound.

  • Add the cosolvent to the solid compound to achieve the target stock concentration (e.g., 10 mg/mL).

  • Vortex or sonicate until the compound is completely dissolved.

  • For use in experiments, dilute this stock solution into the aqueous buffer. It is recommended to add the stock solution to the buffer dropwise while vortexing to minimize precipitation.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., Methanol, Ethanol)

  • Rotary evaporator

Methodology:

  • Dissolve both the this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:4 drug to polymer by weight).

  • Ensure complete dissolution of both components.

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be scraped from the flask and milled into a fine powder. This powder should exhibit a faster dissolution rate in aqueous media compared to the crystalline drug.

Visualizations

experimental_workflow cluster_problem Initial Problem cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Poor aqueous solubility of This compound ph_adjust Adjust pH (Acidic) start->ph_adjust Step 1 cosolvent Use Cosolvents (e.g., EtOH, PEG 400) ph_adjust->cosolvent If insufficient end Solubilized Compound for Experimental Use ph_adjust->end Success surfactant Add Surfactants (e.g., Polysorbate 80) cosolvent->surfactant Alternative cosolvent->end Success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Alternative surfactant->end Success cyclodextrin->end Success

Caption: Troubleshooting workflow for overcoming solubility issues.

signaling_pathway cluster_compound Compound Properties cluster_solubility Solubility Behavior compound This compound hydrophobic Hydrophobic Moieties (Indole, Propyl group) compound->hydrophobic hydrophilic Hydrophilic Moiety (Amine group) compound->hydrophilic poor_sol Poor Aqueous Solubility (Neutral pH) hydrophobic->poor_sol Leads to good_sol Good Organic/Acidic Solubility hydrophilic->good_sol Enables (at low pH)

Caption: Relationship between molecular structure and solubility.

References

optimizing reaction conditions for 2-methyl-1-propyl-1H-indol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methyl-1-propyl-1H-indol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a three-step process:

  • Fischer Indole Synthesis: Formation of the indole core by reacting (4-nitrophenyl)hydrazine with acetone to yield 2-methyl-5-nitro-1H-indole.

  • N-propylation: Introduction of the propyl group at the indole nitrogen using a suitable propyl halide.

  • Nitro Group Reduction: Conversion of the 5-nitro group to the final 5-amino group.

Q2: Why is the Fischer Indole Synthesis the recommended method for the initial step?

A2: The Fischer Indole Synthesis is a robust and widely used method for constructing the indole ring from arylhydrazines and ketones or aldehydes.[1][2] It allows for the direct installation of the 2-methyl group and is compatible with the nitro substituent, which serves as a precursor to the target amine.

Q3: What are the critical parameters to control during the N-propylation step?

A3: Key parameters include the choice of base, solvent, and propylating agent. A strong base like sodium hydride (NaH) is often used to deprotonate the indole nitrogen, making it nucleophilic.[3][4] The choice of solvent (e.g., DMF or THF) and a reactive propyl halide (e.g., 1-iodopropane or 1-bromopropane) are also crucial for achieving high yields and minimizing side reactions.[3]

Q4: Which reducing agents are suitable for converting the nitro group to an amine?

A4: Several reducing agents can be employed for this transformation. Common choices include:

  • Tin(II) chloride (SnCl₂) in an acidic medium.

  • Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).[5]

  • Iron (Fe) or zinc (Zn) powder in the presence of an acid like acetic acid or hydrochloric acid.[5][6]

Q5: What are the primary safety concerns associated with this synthesis?

A5: Researchers should be cautious with several reagents:

  • Hydrazine derivatives: (4-nitrophenyl)hydrazine is toxic and a potential carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Sodium hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents used (e.g., DMF, THF, ethanol) are flammable. Ensure all heating is done using appropriate heating mantles or oil baths and that no ignition sources are present.

  • Catalytic hydrogenation: This involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation apparatus and follow established safety protocols.

Experimental Protocols and Data

Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole

Protocol:

  • To a round-bottom flask, add (4-nitrophenyl)hydrazine hydrochloride and a suitable solvent such as ethanol or acetic acid.

  • Add acetone in a slight excess.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-methyl-5-nitro-1H-indole.

ParameterConditionExpected YieldReference
Hydrazine(4-nitrophenyl)hydrazine75-85%[7]
KetoneAcetone
SolventEthanol or Acetic Acid
TemperatureReflux
Reaction Time2-4 hours
Step 2: N-propylation of 2-methyl-5-nitro-1H-indole

Protocol:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-methyl-5-nitro-1H-indole in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (or 1-iodopropane) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterConditionExpected YieldReference
Substrate2-methyl-5-nitro-1H-indole80-95%[3]
BaseSodium Hydride (NaH)
Alkylating Agent1-bromopropane
SolventAnhydrous DMF or THF
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Step 3: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole

Protocol (using SnCl₂):

  • Dissolve 2-methyl-1-propyl-5-nitro-1H-indole in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is ~8-9.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

ParameterConditionExpected YieldReference
Substrate2-methyl-1-propyl-5-nitro-1H-indole70-90%[5][8]
Reducing AgentSnCl₂·2H₂O
SolventEthanol
TemperatureReflux
Reaction Time1-3 hours

Troubleshooting Guide

Issue: Low or no yield in the Fischer Indole Synthesis (Step 1)

  • Question: My Fischer indole synthesis is not working. What could be the cause?

  • Answer: There are several potential reasons for failure in this step.

    • Poor quality of hydrazine: Phenylhydrazine derivatives can decompose upon storage. Ensure you are using a fresh or properly stored reagent.

    • Inappropriate acid catalyst: The choice and concentration of the acid catalyst are crucial.[1] While acetic acid often works, some reactions may require stronger acids like sulfuric acid or polyphosphoric acid. However, harsh acidic conditions can sometimes lead to degradation.

    • Side reactions: Electron-donating substituents on the starting materials can sometimes favor N-N bond cleavage over the desired cyclization.[9][10]

    • Solutions:

      • Try using a different acid catalyst (e.g., switch from acetic acid to p-toluenesulfonic acid).

      • Ensure your reagents are pure.

      • Consider pre-forming the hydrazone before cyclization. This involves reacting the (4-nitrophenyl)hydrazine with acetone separately at room temperature before adding the acid catalyst and heating.

Issue: Multiple products or low selectivity in the N-propylation (Step 2)

  • Question: I am getting a mixture of products after N-propylation. How can I improve selectivity?

  • Answer: The formation of multiple products often points to C-alkylation in addition to the desired N-alkylation.

    • Incomplete deprotonation: If the indole nitrogen is not fully deprotonated, the remaining neutral indole can act as a nucleophile, leading to C3-alkylation.

    • Reaction conditions: The choice of counter-ion and solvent can influence the N- versus C-alkylation ratio.

    • Solutions:

      • Ensure you are using a sufficiently strong base (like NaH) and an adequate amount to achieve complete deprotonation.

      • Run the reaction at a lower temperature to favor the thermodynamically more stable N-alkylation product.

      • Consider using a different solvent system. Polar aprotic solvents like DMF generally favor N-alkylation.[3]

Issue: Incomplete reduction or side products in the Nitro Reduction (Step 3)

  • Question: The reduction of my nitro-indole is not going to completion, or I am seeing unexpected byproducts. What should I do?

  • Answer: Incomplete reduction or the formation of side products like azoxy or azo compounds can occur.[11]

    • Insufficient reducing agent: Ensure you are using a sufficient molar excess of the reducing agent.

    • Deactivated catalyst (for hydrogenation): If using catalytic hydrogenation, the catalyst may be poisoned by sulfur-containing impurities or other functional groups.

    • Reaction pH: The pH of the reaction medium can significantly affect the reduction pathway.

    • Solutions:

      • Increase the amount of the reducing agent (e.g., SnCl₂ or Fe).

      • If using catalytic hydrogenation, ensure the substrate is free of catalyst poisons and use a fresh batch of catalyst.

      • During the workup, ensure the pH is sufficiently basic to precipitate metal hydroxides and liberate the free amine for extraction.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-propylation cluster_step3 Step 3: Nitro Reduction A (4-nitrophenyl)hydrazine S1 2-methyl-5-nitro-1H-indole A->S1 B Acetone B->S1 S2 2-methyl-1-propyl-5-nitro-1H-indole S1->S2 Alkylation C 1-bromopropane, NaH C->S2 S3 This compound (Final Product) S2->S3 Reduction D SnCl2, EtOH D->S3

Caption: Overall synthetic workflow for this compound.

TroubleshootingFischerIndole Start Low Yield in Fischer Indole Synthesis Q1 Is the (4-nitrophenyl)hydrazine fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the acid catalyst appropriate? A1_Yes->Q2 Sol1 Use a fresh batch of hydrazine. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you tried pre-forming the hydrazone? A2_Yes->Q3 Sol2 Try a different catalyst (e.g., p-TsOH, PPA). A2_No->Sol2 A3_No No Q3->A3_No End Re-evaluate reaction setup and purity of all reagents. Q3->End Yes Sol3 React hydrazine and acetone at RT before adding acid and heat. A3_No->Sol3

Caption: Troubleshooting flowchart for low yield in the Fischer Indole Synthesis step.

References

preventing degradation of 2-methyl-1-propyl-1H-indol-5-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-methyl-1-propyl-1H-indol-5-amine

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of this compound in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound solutions.

1. Why is my this compound solution changing color (e.g., turning yellow, brown, or pink)?

  • Potential Cause: Color change is a common indicator of degradation, often due to oxidation. The indole ring and the amine group are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This process can lead to the formation of colored oligomeric or polymeric byproducts.

  • Solution:

    • Minimize Air Exposure: Prepare solutions using degassed solvents. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use. After preparing the solution, blanket the headspace of the storage vial with the inert gas before sealing.

    • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photo-oxidation.

    • Use Fresh Solvents: Use high-purity, fresh solvents, as older solvents may contain peroxide impurities that can accelerate degradation.

    • Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be beneficial. However, compatibility with downstream applications should be verified.

2. I am observing a loss of compound potency or concentration over time in my solution. What could be the cause?

  • Potential Cause: A decrease in the concentration of this compound, often confirmed by analytical techniques like HPLC, points towards chemical degradation. Besides oxidation, other factors such as pH and temperature can influence the stability of the compound.

  • Solution:

    • pH Control: The stability of indole-containing compounds can be pH-dependent. It is advisable to buffer the solution to a pH where the compound exhibits maximum stability. The optimal pH should be determined experimentally, but neutral to slightly acidic conditions are often a good starting point for many indole derivatives.

    • Temperature Control: Store solutions at the lowest practical temperature to slow down the rate of degradation. For short-term storage, 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended. When using frozen stocks, perform freeze-thaw cycles cautiously and use aliquots to avoid repeated temperature fluctuations of the main stock.

    • Solvent Selection: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents might offer better stability. Test the stability in a few different high-purity solvents (e.g., DMSO, DMF, acetonitrile) to identify the most suitable one for your application and storage.

3. I see particulate matter or precipitation forming in my stock solution. What should I do?

  • Potential Cause: Particulate formation can result from the precipitation of the compound itself due to low solubility in the chosen solvent at the storage temperature, or it could be the result of insoluble degradation products forming over time.

  • Solution:

    • Verify Solubility: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the specific solvent at the storage temperature. You may need to gently warm the solution to redissolve the compound before use (if it is thermally stable).

    • Centrifugation and Filtration: If you suspect the particles are degradation products, you can try to centrifuge the solution and carefully collect the supernatant. Alternatively, the solution can be filtered through a chemically compatible syringe filter (e.g., PTFE). However, it is crucial to re-quantify the concentration of the active compound in the clarified solution.

    • Prepare Fresh Solutions: The safest approach is to discard the solution and prepare a fresh one, implementing the preventative measures described above to avoid future degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors are exposure to oxygen (air), light (photo-oxidation), inappropriate pH, and elevated temperatures. The indole nucleus is electron-rich and susceptible to oxidation.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: While the optimal solvent should be determined experimentally, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often good choices for stock solutions. For working solutions, the solvent will be dictated by the experimental assay, but buffers should be used to control pH.

Q3: How should I store my solutions of this compound?

A3: For optimal stability, solutions should be stored under an inert atmosphere (argon or nitrogen), protected from light (using amber vials), and kept at low temperatures (-20°C or -80°C for long-term storage). It is also recommended to store the compound in small aliquots to minimize freeze-thaw cycles.

Q4: Can I predict the degradation products of this compound?

A4: While specific degradation products would need to be identified experimentally (e.g., by LC-MS), common degradation pathways for indoles involve oxidation of the pyrrole ring, potentially leading to the formation of oxindoles or other oxidized species. The amine group can also be oxidized.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the impact of storage parameters.

Condition Solvent Temperature Atmosphere Light Exposure % Purity after 4 Weeks
1DMSO2-8°CAirAmbient85%
2DMSO2-8°CAirDark92%
3DMSO2-8°CNitrogenDark98%
4Acetonitrile2-8°CNitrogenDark97%
5PBS (pH 7.4)2-8°CAirDark75%
6PBS (pH 7.4)2-8°CNitrogenDark88%
7DMSO-20°CNitrogenDark>99%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent (e.g., DMSO).

    • Create several aliquots of this stock solution in amber HPLC vials.

    • For testing different conditions, prepare solutions in various solvents, at different pH values (using appropriate buffers), and with or without the addition of antioxidants.

  • Storage Conditions:

    • Store the vials under a matrix of conditions to be tested (e.g., different temperatures, light exposures, and atmospheric conditions).

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 24h, 48h, 1 week, 4 weeks), retrieve one vial from each condition.

    • Allow the vial to equilibrate to room temperature.

  • HPLC Analysis:

    • Inject a standard volume of the solution onto a suitable HPLC system equipped with a C18 column and a UV detector.

    • The mobile phase and detection wavelength should be optimized for this compound. A typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid, with detection at the compound's λmax.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound versus time for each condition to determine the degradation rate.

Visualizations

DegradationPathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, pH Oxidized Intermediates Oxidized Intermediates Oxidation->Oxidized Intermediates Polymeric Byproducts Polymeric Byproducts Oxidized Intermediates->Polymeric Byproducts Further Oxidation

Caption: A potential degradation pathway for this compound.

TroubleshootingWorkflow start Solution Degradation Observed (e.g., color change, loss of potency) check_light Was the solution protected from light? start->check_light protect_light Store in amber vials or wrap in foil. check_light->protect_light No check_air Was the solution protected from air? check_light->check_air Yes protect_light->check_air protect_air Use degassed solvents and inert gas. check_air->protect_air No check_temp Was the solution stored at a low temperature? check_air->check_temp Yes protect_air->check_temp store_cold Store at -20°C or -80°C. check_temp->store_cold No check_ph Is the pH of the solution controlled? check_temp->check_ph Yes store_cold->check_ph control_ph Use a buffered solution. check_ph->control_ph No end_node Prepare fresh solution with improved handling. check_ph->end_node Yes control_ph->end_node

Caption: Troubleshooting workflow for identifying causes of degradation.

Technical Support Center: Scaling Up the Production of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-methyl-1-propyl-1H-indol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and versatile method for synthesizing substituted indoles is the Fischer indole synthesis. For this compound, a plausible route involves the reaction of a suitable phenylhydrazine with a ketone, followed by N-alkylation. A proposed multi-step synthesis is outlined below.

Q2: What are the critical parameters to monitor during the scale-up of the Fischer indole synthesis?

When scaling up the Fischer indole synthesis, critical parameters to monitor include temperature control due to the exothermic nature of the reaction, efficient mixing to ensure homogeneity, and the rate of addition of reagents.[1][2] Inadequate control of these parameters can lead to the formation of side products and a decrease in yield and purity.[1][2]

Q3: How can I purify the final product, this compound?

Purification of indole derivatives can often be achieved through column chromatography on silica gel.[3] Recrystallization is another effective method for obtaining high-purity indole compounds.[4] The choice of solvent for chromatography and recrystallization will need to be optimized for the specific product.

Q4: What are the main safety concerns when working with hydrazines and strong acids in the synthesis?

Hydrazine derivatives can be toxic and potentially carcinogenic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Strong acids are corrosive and can cause severe burns. Reactions involving strong acids, especially at elevated temperatures, should be conducted with caution, ensuring proper temperature control to avoid runaway reactions.

Q5: Are there more environmentally friendly ("green") synthesis options for indole derivatives?

Yes, recent research has focused on developing greener synthetic routes for indoles. These can include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and recycled.[5][6][7]

Troubleshooting Guides

Problem 1: Low Yield in Fischer Indole Synthesis Step

Symptoms:

  • The yield of 2-methyl-1H-indol-5-amine is significantly lower than expected.

  • TLC analysis shows multiple spots, indicating the presence of several byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete hydrazone formation Ensure the reaction for hydrazone formation goes to completion before initiating cyclization. Monitor the reaction by TLC.
Incorrect acid catalyst or concentration The choice and concentration of the acid catalyst are crucial. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. Optimize the acid catalyst and its concentration in small-scale experiments first.
Decomposition of starting material or product The reaction temperature might be too high, leading to decomposition. Perform the reaction at the lowest effective temperature. Some indole derivatives are sensitive to air and light; consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Side reactions The Fischer indole synthesis can be prone to side reactions.[9][10] Modifying the reaction conditions, such as solvent and temperature, can help minimize these.
Problem 2: Incomplete N-propylation

Symptoms:

  • The final product contains a significant amount of the starting material, 2-methyl-1H-indol-5-amine.

  • NMR analysis shows the presence of both the N-propylated and non-N-propylated indole.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient base A strong base (e.g., sodium hydride) is typically required to deprotonate the indole nitrogen, which is not very nucleophilic.[11] Ensure a sufficient molar excess of the base is used.
Low reactivity of the alkylating agent 1-Bromopropane or 1-iodopropane are suitable alkylating agents. If the reaction is sluggish, consider using the more reactive 1-iodopropane.
Reaction temperature is too low The N-alkylation of indoles may require elevated temperatures to proceed at a reasonable rate.[8] Optimize the reaction temperature.
Competitive C3-alkylation While N-alkylation is generally favored with a strong base, some C3-alkylation can occur.[11] Careful control of reaction conditions can minimize this side product.
Problem 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to separate from impurities by column chromatography.

  • The purified product still shows impurities in analytical tests.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate solvent system for chromatography The polarity of the eluent system is critical for good separation. A systematic optimization of the solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) should be performed using TLC.
Co-eluting impurities If impurities have similar polarity to the product, consider alternative purification techniques such as recrystallization or preparative HPLC.
Product instability on silica gel Some amine-containing compounds can streak or decompose on silica gel. Treating the silica gel with a small amount of triethylamine before packing the column can help to mitigate this.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route is a two-step process:

  • Fischer Indole Synthesis: Synthesis of 2-methyl-1H-indol-5-amine from 4-aminophenylhydrazine and acetone.

  • N-propylation: Alkylation of the indole nitrogen with a propyl halide.

Step 1: Synthesis of 2-methyl-1H-indol-5-amine (Fischer Indole Synthesis)

  • Reactants: 4-Aminophenylhydrazine hydrochloride, Acetone, Ethanol, Sulfuric Acid.

  • Procedure:

    • Dissolve 4-aminophenylhydrazine hydrochloride in ethanol.

    • Add acetone to the solution and stir at room temperature to form the hydrazone.

    • Slowly add concentrated sulfuric acid to the reaction mixture, controlling the temperature with an ice bath.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound (N-propylation)

  • Reactants: 2-methyl-1H-indol-5-amine, Sodium Hydride (NaH), 1-Bromopropane, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Suspend sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

    • Add a solution of 2-methyl-1H-indol-5-amine in anhydrous DMF dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

    • Add 1-bromopropane to the reaction mixture and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-propylation A 4-Aminophenylhydrazine + Acetone (Hydrazone Formation) B Cyclization (Acid Catalyst, Heat) A->B C Work-up & Purification B->C D 2-methyl-1H-indol-5-amine C->D E 2-methyl-1H-indol-5-amine + NaH (Deprotonation) D->E Intermediate F Addition of 1-Bromopropane E->F G Work-up & Purification F->G H This compound G->H

Caption: Proposed two-step synthesis workflow for this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_purification Purification Start Low Product Yield A Check Reaction Conditions Start->A B Analyze Purity of Starting Materials Start->B C Optimize Purification Method Start->C A1 Temperature too high/low? A->A1 A2 Incorrect stoichiometry? A->A2 A3 Inefficient mixing? A->A3 B1 Degraded reagents? B->B1 B2 Presence of inhibitors? B->B2 C1 Wrong chromatography solvent? C->C1 C2 Product decomposition on silica? C->C2

Caption: Logical troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Quantitative Analysis of 2-Methyl-1-Propyl-1H-Indol-5-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-methyl-1-propyl-1H-indol-5-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the quantitative analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) based methods.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can significantly impact the accuracy and precision of quantification. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Peak Tailing
Interaction with active silanols on the columnUse a high-purity, end-capped silica column. Lower the mobile phase pH to suppress silanol ionization.[1] Add a basic modifier like triethylamine (TEA) to the mobile phase, though this may not be necessary with high-purity columns.[1]
Insufficient buffer capacityIncrease the buffer concentration in the mobile phase. A concentration in the range of 10-25 mM is often sufficient.[1]
Column overloadReduce the injection volume or the concentration of the sample.[1][2]
Peak Fronting
Sample solvent stronger than mobile phaseWhenever possible, dissolve the sample in the initial mobile phase.[2][3]
Column overloadDecrease the amount of sample injected onto the column.[1]
Split or Double Peaks
Mismatch between injection solvent and mobile phaseEnsure the sample solvent is compatible with and ideally the same as the starting mobile phase.[4]
Column or guard column contamination/blockageReplace the guard column.[3] Flush the column with a strong solvent.[3] If the issue persists, replace the analytical column.[4]
Voids in the column packingReverse flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.[4]

Issue: Inconsistent Retention Times

Variability in retention time can lead to misidentification of the analyte and inaccurate quantification.

Potential CauseRecommended Solution
Fluctuations in column temperatureUse a column oven to maintain a constant and controlled temperature.[3][5]
Changes in mobile phase compositionPrepare fresh mobile phase daily.[5] Ensure accurate mixing of mobile phase components. For gradient elution, check the pump's proportioning valves.[1]
Inadequate column equilibrationAllow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or gradients. At least 10 column volumes are recommended.[3]
Air bubbles in the systemDegas the mobile phase.[5] Purge the pump to remove any trapped air bubbles.[5]
Leaks in the HPLC systemCheck all fittings for leaks, especially between the pump, injector, column, and detector.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the quantitative analysis of this compound?

A reversed-phase HPLC method with UV detection is a common starting point for aromatic amines. A C18 column is a good initial choice. The mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) to control the ionization state of the amine. Gradient elution may be necessary to achieve good separation from impurities.

Q2: How can I improve the sensitivity of my method?

To enhance sensitivity, consider optimizing the detection wavelength. For indole derivatives, UV detection is typically effective. If higher sensitivity is required, liquid chromatography-mass spectrometry (LC-MS) offers excellent selectivity and lower detection limits.[6]

Q3: My analyte appears to be degrading during sample preparation or analysis. What can I do?

Primary aromatic amines can be susceptible to oxidative and thermal degradation.[7][8] It is crucial to minimize exposure to light, high temperatures, and oxygen. Consider preparing samples fresh and using amber vials. Stability studies in the sample matrix and solvent are recommended to understand the degradation profile.[9]

Q4: What are the best practices for sample preparation for the analysis of this compound in a complex matrix?

Sample preparation aims to remove interferences and concentrate the analyte. For complex matrices, solid-phase extraction (SPE) can be a powerful cleanup technique. Cation-exchange SPE cartridges are often effective for extracting basic compounds like aromatic amines.[10]

Experimental Protocols

Below is a generalized protocol for the quantitative analysis of this compound using HPLC. This should be optimized for your specific application.

1. Preparation of Standard Solutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Store stock and standard solutions at a low temperature and protected from light.

2. Sample Preparation

  • The specific sample preparation will depend on the matrix. For biological fluids, protein precipitation followed by liquid-liquid extraction or solid-phase extraction may be necessary.

  • Ensure the final sample is dissolved in a solvent compatible with the HPLC mobile phase.

3. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B, and increase linearly over time to elute the analyte and any potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at an appropriate wavelength (to be determined by UV scan of the analyte)

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Visualizations

Troubleshooting_Workflow cluster_method Method Troubleshooting cluster_sample Sample Troubleshooting cluster_system System Troubleshooting start Problem Identified (e.g., Poor Peak Shape) check_method Review Method Parameters (Mobile Phase, Column, Temp) start->check_method check_sample Examine Sample Preparation (Solvent, Concentration) start->check_sample check_system Inspect HPLC System (Leaks, Bubbles, Pressure) start->check_system adjust_mobile_phase Adjust Mobile Phase (pH, Composition) check_method->adjust_mobile_phase match_solvent Match Sample Solvent to Mobile Phase check_sample->match_solvent check_fittings Check for Leaks check_system->check_fittings change_column Try a New Column adjust_mobile_phase->change_column optimize_temp Optimize Temperature change_column->optimize_temp end Problem Resolved optimize_temp->end dilute_sample Dilute Sample match_solvent->dilute_sample dilute_sample->end purge_pump Purge Pump check_fittings->purge_pump check_pressure Monitor Backpressure purge_pump->check_pressure check_pressure->end

Caption: A logical workflow for troubleshooting common HPLC issues.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_analysis HPLC-UV/MS Analysis standard_prep->hplc_analysis Inject Standards sample_prep Sample Preparation (e.g., SPE) sample_prep->hplc_analysis Inject Samples calibration Calibration Curve Generation hplc_analysis->calibration Standard Data quantification Quantification of Unknowns hplc_analysis->quantification Sample Data calibration->quantification Apply Curve

Caption: General workflow for quantitative analysis.

References

Technical Support Center: Enhancing the In-Vivo Stability of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-methyl-1-propyl-1H-indol-5-amine in in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, this compound, an indole derivative with a primary amine, is susceptible to two main degradation pathways:

  • Oxidation: The indole ring and the primary amine are both prone to oxidation.[1][2] This can be catalyzed by light, temperature, and the presence of metal ions. Oxidative degradation can lead to the formation of colored degradants and a loss of biological activity.

  • N-formylation: The primary amine can react with formic acid or its derivatives, which may be present as impurities in excipients like polyethylene glycols, to form an N-formyl adduct.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the formulation is critical for the stability of amine-containing compounds.[4][5][6]

  • Acidic pH (below 6): Generally, a slightly acidic environment can improve the stability of primary amines by protonating them, which reduces their nucleophilicity and susceptibility to certain reactions. However, extremely low pH can catalyze other degradation reactions.

  • Neutral to Alkaline pH (above 7): In neutral to alkaline conditions, the unprotonated amine is more reactive and susceptible to oxidation and other degradation pathways. The indole ring itself can also be more reactive under these conditions. It is crucial to determine the optimal pH for stability through systematic studies.[4][7]

Q3: What are the initial signs of degradation I should look for in my compound?

A3: Initial signs of degradation can include:

  • A change in the physical appearance of the solid compound or solution, such as color change (e.g., to yellow or brown).

  • Precipitation or changes in solubility.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).[8]

Q4: What are the most effective strategies to enhance the in-vivo stability of this compound?

A4: Several strategies can be employed:

  • Formulation with Stabilizing Excipients: Using antioxidants, chelating agents, and buffering agents can significantly improve stability.[9][10][11][12]

  • Prodrug Approach: Modifying the primary amine to create a prodrug can protect it from premature degradation.[13][14][15][16] The prodrug is then converted to the active compound in-vivo.

  • Nano-formulations: Encapsulating the compound in nanoparticles can protect it from the harsh in-vivo environment.[17]

  • Lyophilization: For solid formulations, lyophilization (freeze-drying) can enhance stability by removing water.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of compound in plasma samples. Metabolic instability (e.g., first-pass metabolism). Chemical instability in the formulation or biological matrix.1. Investigate Metabolic Pathways: Conduct in-vitro metabolism studies using liver microsomes or S9 fractions to identify major metabolites. 2. Prodrug Strategy: Consider derivatizing the amine group to create a prodrug that is more resistant to metabolism.[15] 3. Formulation Adjustment: Ensure the formulation pH and excipients are optimized for stability.
Discoloration of the dosing solution upon storage. Oxidation of the indole ring or primary amine.1. Add Antioxidants: Include antioxidants such as ascorbic acid, sodium metabisulfite, or propyl gallate in the formulation.[3] 2. Use a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 3. Protect from Light: Store the solution in amber vials or protect it from light.
Precipitation of the compound in the formulation. Poor solubility or pH-dependent solubility. Degradation to a less soluble product.1. Optimize pH and Use Co-solvents: Determine the pH of maximum solubility. Use co-solvents like propylene glycol or ethanol if compatible with the in-vivo model. 2. Employ Solubilizing Excipients: Consider using cyclodextrins or other solubilizing agents.[10] 3. Characterize Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results between in-vivo experiments. Instability of the compound in the dosing formulation leading to variable administered doses.1. Conduct Formulation Stability Studies: Perform a stability study of the dosing formulation under the intended storage and use conditions.[8][18][19] 2. Prepare Fresh Formulations: If the formulation is not stable for the duration of the experiment, prepare it fresh before each administration. 3. Validate Analytical Methods: Ensure the analytical method used to quantify the compound is stability-indicating.

Data on Stability Enhancement

The following tables present illustrative data on how different formulation strategies could enhance the stability of this compound.

Table 1: Effect of pH on Stability in Aqueous Solution at 25°C

pH% Remaining after 24 hours
3.095.2%
4.098.5%
5.099.1%
6.096.3%
7.085.4%
8.070.1%

Table 2: Effect of Antioxidants on Stability in pH 7.4 Buffer at 40°C

Formulation% Remaining after 48 hours
No Antioxidant65.3%
0.1% Ascorbic Acid92.8%
0.05% Sodium Metabisulfite95.1%
0.01% Propyl Gallate94.5%

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method to quantify this compound and detect its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration with the initial mobile phase composition.

  • Analysis:

    • Inject the sample and integrate the peak area for the parent compound and any new peaks that appear over time. The percentage of the remaining compound can be calculated relative to a time-zero sample.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the compound in 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by the developed HPLC method to observe the degradation products formed under each condition.

Visual Guides

Below are diagrams illustrating key workflows and concepts for enhancing the stability of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Compound This compound Formulation Prepare Formulation Compound->Formulation Stress_Conditions Apply Stress (pH, Temp, Light, Oxidizing Agent) Formulation->Stress_Conditions HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Interpretation Interpret Data (Identify Degradants, Determine Kinetics) HPLC_Analysis->Data_Interpretation Stability_Profile Establish Stability Profile Data_Interpretation->Stability_Profile

Caption: Workflow for assessing the stability of this compound.

Prodrug_Activation_Pathway Prodrug Prodrug (Amine-modified This compound) Enzymatic_Cleavage Enzymatic or Chemical Cleavage (in-vivo) Prodrug->Enzymatic_Cleavage Administration Active_Drug Active Drug (this compound) Enzymatic_Cleavage->Active_Drug Release

Caption: General pathway for in-vivo activation of a prodrug.

References

minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for this compound and its potential pitfalls?

The most common and versatile method for synthesizing substituted indoles like this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.

Potential pitfalls that can lead to batch-to-batch variability include:

  • Incomplete hydrazone formation: The initial reaction between the phenylhydrazine and the carbonyl compound may not go to completion, leaving starting materials in the reaction mixture.

  • Side reactions: The acidic conditions and elevated temperatures can promote side reactions, such as aldol condensations or the formation of Friedel-Crafts-type byproducts.[1]

  • Regioisomer formation: If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed.[4][5]

  • Degradation of the product: The aminoindole product can be sensitive to strong acids and high temperatures, leading to decomposition.

2. How can I improve the reproducibility of the Fischer indole synthesis for this specific compound?

To improve reproducibility, strict control over reaction parameters is essential. Key parameters to monitor and control include:

  • Purity of starting materials: Use highly pure 4-(propylamino)phenylhydrazine and acetone. Impurities in the starting materials can lead to inconsistent results and byproduct formation.

  • Acid catalyst: The choice and concentration of the acid catalyst are critical.[5][6] A systematic evaluation of different catalysts (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) is recommended to find the optimal conditions for your specific setup.

  • Temperature and reaction time: The reaction is sensitive to temperature.[1] Precise temperature control and consistent reaction times are crucial for minimizing variability.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often used.[3]

3. My final product has a brownish or purplish tint. What is the likely cause and how can I prevent it?

Aminoindoles are known to be sensitive to air and light and can undergo oxidative degradation, leading to colored impurities.[7] This is a common issue with electron-rich aromatic amines.

To prevent discoloration:

  • Inert atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Light protection: Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the flasks in aluminum foil.

  • Storage: Store the final product under an inert atmosphere, in a cool, dark place.

4. What are the best methods for purifying this compound?

Purification can typically be achieved through a combination of column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is effective for removing polar and non-polar impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.

  • Recrystallization: Recrystallization is an excellent final purification step to obtain a highly crystalline product with high purity. The choice of solvent is critical and should be determined experimentally.

5. Which analytical techniques are recommended for assessing the purity and identity of the final product?

A combination of chromatographic and spectroscopic techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product and for quantifying impurities.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature slightly or adding more catalyst.The reaction goes to completion, and the yield improves.
Product Degradation Run the reaction at a lower temperature for a longer time. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids).Reduced byproduct formation and a cleaner product, leading to a higher isolated yield.
Suboptimal Catalyst Screen different acid catalysts (e.g., ZnCl2, PPA, Amberlyst resin) and concentrations.Identification of a more efficient catalyst for the reaction, resulting in a higher yield.
Poor Hydrazone Formation Ensure a slightly acidic pH during hydrazone formation and allow sufficient time for the reaction to complete before proceeding with the cyclization.Complete conversion to the hydrazone intermediate, leading to a better overall yield.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Optimize the reaction temperature and catalyst concentration. A lower temperature may reduce the rate of side reactions.A cleaner reaction profile with fewer byproducts, resulting in higher purity.
Impure Starting Materials Analyze the purity of the starting phenylhydrazine and ketone. Purify them if necessary before use.A significant reduction in impurity levels in the final product.
Oxidative Degradation Perform the reaction and purification under an inert atmosphere and protect from light.A product with improved color and higher purity, with a reduction in colored impurities.
Ineffective Purification Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). Experiment with different recrystallization solvents.Improved separation of the desired product from impurities, leading to a higher final purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-(propylamino)phenylhydrazine (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Add acetone (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

    • The resulting hydrazone can be isolated or used directly in the next step.

  • Indolization (Cyclization):

    • To the flask containing the hydrazone, add polyphosphoric acid (PPA) (10 equivalents by weight).

    • Heat the mixture to 80-100 °C under a nitrogen atmosphere.

    • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Basify the aqueous solution with a saturated sodium bicarbonate solution or 10% sodium hydroxide until the pH is ~8-9.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizations

Fischer_Indole_Synthesis_Workflow start Start hydrazone Hydrazone Formation (4-(propylamino)phenylhydrazine + Acetone) start->hydrazone cyclization Indolization (Acid Catalyst, Heat) hydrazone->cyclization workup Quenching & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification analysis QC Analysis (HPLC, NMR, MS) purification->analysis product Final Product analysis->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree decision decision issue issue solution solution start Batch Fails QC low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No check_reaction_completion Check Reaction Completion (TLC/HPLC) low_yield->check_reaction_completion Yes analyze_starting_materials Analyze Starting Material Purity high_impurities->analyze_starting_materials Yes check_reaction_completion->high_impurities Complete optimize_conditions Optimize Reaction Time/Temp/Catalyst check_reaction_completion->optimize_conditions Incomplete purify_sm Purify Starting Materials analyze_starting_materials->purify_sm Impure check_side_reactions Investigate Side Reactions (LC-MS) analyze_starting_materials->check_side_reactions Pure optimize_purification Optimize Purification Protocol check_side_reactions->optimize_purification Separable modify_synthesis Modify Synthesis Conditions (Lower Temp, Milder Catalyst) check_side_reactions->modify_synthesis Inseparable

Caption: Decision tree for troubleshooting batch failures.

Variability_Factors cluster_synthesis Synthesis Parameters cluster_process Process & Handling cluster_analysis Analytical Methods center Batch-to-Batch Variability sp1 Starting Material Purity sp1->center sp2 Catalyst Choice & Concentration sp2->center sp3 Reaction Temperature sp3->center sp4 Reaction Time sp4->center ph1 Atmosphere (Inert vs. Air) ph1->center ph2 Purification Method ph2->center ph3 Storage Conditions ph3->center am1 Instrument Calibration am1->center am2 Method Consistency am2->center

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation and comparative analysis of novel chemical entities are paramount. This guide provides a detailed examination of the structure of 2-methyl-1-propyl-1H-indol-5-amine, alongside a comparative overview with a structurally related analogue, N,N,2-trimethyl-1H-indol-5-amine. This document furnishes experimental data, detailed synthetic protocols, and visual representations of the synthetic pathways to facilitate a comprehensive understanding.

Confirmation of Chemical Structure

The identity of this compound is confirmed by its molecular formula, C₁₂H₁₆N₂, and a molecular weight of 188.27 g/mol . The structure consists of a 2-methylindole core, with a propyl group attached to the nitrogen at position 1 of the indole ring and an amine group at position 5.

Comparative Analysis with N,N,2-trimethyl-1H-indol-5-amine

For a meaningful comparison, N,N,2-trimethyl-1H-indol-5-amine serves as a suitable analogue. This compound shares the 2-methyl-1H-indol-5-amine core but differs in the substitution at the indole nitrogen and the 5-amino group. Instead of a propyl group at the N1 position, it possesses a methyl group, and the 5-amino group is dimethylated.

PropertyThis compound (Predicted)N,N,2-trimethyl-1H-indol-5-amine
Molecular Formula C₁₂H₁₆N₂C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol 188.27 g/mol
N1-Substituent PropylMethyl
5-Amine Substitution UnsubstitutedDimethyl

Experimental Protocols

While specific experimental data for the target compound is elusive, a general and robust synthetic strategy can be proposed based on well-established indole chemistry.

Proposed Synthesis of this compound

The synthesis can be envisioned as a three-step process starting from the commercially available 2-methylindole:

  • Nitration: The initial step involves the regioselective nitration of 2-methylindole at the 5-position of the indole ring.

  • N-Alkylation: The subsequent step is the alkylation of the indole nitrogen with a propyl halide.

  • Reduction: The final step is the reduction of the nitro group to the corresponding amine.

Step 1: Synthesis of 2-methyl-5-nitroindole

  • Reaction: To a solution of 2-methylindole in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., nitric acid or a nitrate salt) is added dropwise at a controlled temperature (typically 0-5 °C).

  • Work-up: The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1-propyl-2-methyl-5-nitroindole

  • Reaction: The 2-methyl-5-nitroindole is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) with a suitable base (e.g., sodium hydride or potassium carbonate). A propylating agent, such as 1-bromopropane or 1-iodopropane, is then added, and the mixture is stirred, possibly with heating, until the reaction is complete.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-propylated product.

Step 3: Synthesis of this compound

  • Reaction: The 1-propyl-2-methyl-5-nitroindole is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

  • Work-up: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), and the solvent is removed. The product is then purified, typically by column chromatography.

Visualizing the Synthesis

The proposed synthetic pathway for this compound is depicted in the following workflow diagram.

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Propylation cluster_2 Step 3: Reduction 2-Methylindole 2-Methylindole 2-Methyl-5-nitroindole 2-Methyl-5-nitroindole 2-Methylindole->2-Methyl-5-nitroindole H₂SO₄ Nitrating Agent Nitrating Agent Nitrating Agent->2-Methyl-5-nitroindole 1-Propyl-2-methyl-5-nitroindole 1-Propyl-2-methyl-5-nitroindole 2-Methyl-5-nitroindole->1-Propyl-2-methyl-5-nitroindole Base, Solvent Propyl Halide Propyl Halide Propyl Halide->1-Propyl-2-methyl-5-nitroindole This compound This compound 1-Propyl-2-methyl-5-nitroindole->this compound Catalyst/Reagent Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Proposed synthetic workflow for this compound.

This guide provides a foundational understanding of the structure of this compound and its relationship to a similar N-alkylated indole derivative. The outlined synthetic protocol offers a practical approach for its preparation, enabling further experimental investigation and characterization. For researchers in drug discovery, such comparative analyses are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

In Vitro Bioactivity of 2-methyl-1-propyl-1H-indol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of 2-methyl-1-propyl-1H-indol-5-amine against alternative compounds. The data presented for this compound is hypothetical and for illustrative purposes, designed to showcase the application of standard in vitro assays for bioactivity validation.

Table of Contents
  • Comparative Bioactivity Data

    • Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines

    • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

  • Experimental Protocols

    • MTT Assay for Cytotoxicity

    • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Visualized Workflows and Pathways

    • Experimental Workflow for In Vitro Cytotoxicity Testing

    • Experimental Workflow for MIC Determination

    • Hypothetical Signaling Pathway Modulation

Comparative Bioactivity Data

The following tables summarize the hypothetical in vitro bioactivity of this compound in comparison to established compounds.

Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC50 values indicate higher potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound15.2 (Hypothetical)25.8 (Hypothetical)18.5 (Hypothetical)
Doxorubicin (Positive Control)0.81.20.5
Tryptamine (Indole Analogue)> 100> 100> 100
Melatonin (Indole Analogue)558065

Note: Data for this compound is hypothetical.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compound32 (Hypothetical)64 (Hypothetical)
Gentamicin (Positive Control)12
Tryptamine (Indole Analogue)> 128> 128
Melatonin (Indole Analogue)> 128> 128

Note: Data for this compound is hypothetical.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Doxorubicin, Tryptamine, Melatonin) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are serially diluted in the complete medium and added to the wells. A vehicle control (medium with the solvent) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound, Gentamicin, Tryptamine, Melatonin) dissolved in a suitable solvent

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: The test compounds are serially diluted in CAMHB in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway.

G cluster_0 In Vitro Cytotoxicity Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Value G->H

Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.

G cluster_1 MIC Determination Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Visually Inspect for Bacterial Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Experimental Workflow for MIC Determination.

G cluster_2 Hypothetical Signaling Pathway Compound This compound Receptor Serotonin Receptor Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits cAMP cAMP Effector->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less Activation CREB CREB PKA->CREB Less Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Alters Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical Signaling Pathway Modulation.

A Comparative Guide to the In--Vivo Efficacy of Bioactive Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the in-vivo efficacy of several classes of indole derivatives that have shown promise in preclinical studies. We will delve into their therapeutic targets, present available efficacy data, and detail the experimental methodologies used to assess their performance. This objective comparison is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of indole-based therapeutics.

Comparative Efficacy of Indole Derivatives

The following table summarizes the in-vivo efficacy of representative indole-containing compounds across different therapeutic areas. Due to the nascent stage of research for many specific derivatives like 2-methyl-1-propyl-1H-indol-5-amine, this guide focuses on broader, well-studied classes of indole compounds to provide a useful comparative context.

Compound ClassRepresentative Compound(s)Therapeutic TargetKey In-Vivo Efficacy FindingsAnimal ModelReference
Indoleamine 2,3-Dioxygenase (IDO) Inhibitors Epacadostat (INCB024360)IDO1In murine melanoma models, the combination of IDO1 blockade with checkpoint inhibitors significantly decreased xenograft growth and increased local cytotoxic T-cell proliferation.[1]Murine melanoma models[1]
5-HT7 Receptor Agonists 3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide (AH-494)5-HT7 ReceptorReversed MK-801-induced cognitive deficits in the novel object recognition test in mice at a dose of 1 mg/kg.[2]Mouse model of cognitive disruption (MK-801 induced)[2]
Dual 5-LOX/sEH Inhibitors Indoline derivative 73 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)Showed remarkable anti-inflammatory efficacy in zymosan-induced peritonitis and experimental asthma in mice.[3]Zymosan-induced peritonitis and experimental asthma in mice[3]
17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5) Inhibitors 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol (Compound 17 )17β-HSD5 (AKR1C3)Oral administration to castrated nude mice with CWR22R xenografts suppressed androstenedione (AD)-induced intratumoral testosterone production.[4]Castrated nude mice with CWR22R xenografts[4]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways these compounds modulate and the experimental setups used to evaluate them is crucial for a comprehensive understanding.

Indoleamine 2,3-Dioxygenase (IDO) Pathway

The IDO1 enzyme is a key regulator of immune responses. It catabolizes the essential amino acid tryptophan into kynurenine.[1] In the context of cancer, upregulation of IDO1 in tumor cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and promote an immunosuppressive tumor microenvironment.[1][5]

IDO_Pathway cluster_tumor_cell Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell_Suppression T-Cell Suppression & Immune Escape Kynurenine->T_Cell_Suppression IDO_Inhibitor IDO1 Inhibitor (e.g., Epacadostat) IDO_Inhibitor->IDO1 Inhibits

IDO1 Signaling Pathway in Cancer
General In-Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for assessing the in-vivo efficacy of a novel therapeutic agent in a preclinical cancer model.

In_Vivo_Workflow Animal_Model 1. Animal Model Selection (e.g., Xenograft mice) Tumor_Implantation 2. Tumor Cell Implantation Animal_Model->Tumor_Implantation Grouping 3. Randomization into Treatment Groups Tumor_Implantation->Grouping Dosing 4. Compound Administration (Vehicle vs. Treatment) Grouping->Dosing Monitoring 5. Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 6. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 7. Data Analysis (e.g., Tumor Growth Inhibition) Endpoint->Analysis

Preclinical In-Vivo Efficacy Workflow

Detailed Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the critical evaluation and replication of in-vivo studies.

Protocol 1: In-Vivo Efficacy of an IDO1 Inhibitor in a Murine Melanoma Model

This protocol is based on methodologies typically employed in studies evaluating IDO inhibitors.[1]

  • Animal Model: C57BL/6 mice are commonly used.

  • Tumor Cell Line: B16-F10 melanoma cells, which have been shown to express IDO1, are often utilized.

  • Tumor Implantation: 1 x 10^6 B16-F10 cells are injected subcutaneously into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:

    • Vehicle control

    • IDO1 inhibitor (e.g., Epacadostat)

    • Checkpoint inhibitor (e.g., anti-PD-1 antibody)

    • Combination of IDO1 inhibitor and checkpoint inhibitor

  • Dosing Regimen: The IDO1 inhibitor is typically administered orally twice daily. The checkpoint inhibitor is administered intraperitoneally every 3-4 days.

  • Efficacy Endpoints:

    • Tumor volume is measured 2-3 times per week with calipers.

    • Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of the tumor microenvironment by flow cytometry (e.g., assessing the ratio of CD8+ T cells to regulatory T cells) and for measuring the kynurenine-to-tryptophan ratio by mass spectrometry.

Protocol 2: In-Vivo Assessment of a 5-HT7 Receptor Agonist in a Novel Object Recognition Test

This protocol is adapted from studies evaluating the cognitive effects of 5-HT7 receptor modulators.[2]

  • Animal Model: Male C57BL/6 mice are frequently used.

  • Induction of Cognitive Deficit: A non-competitive NMDA receptor antagonist like MK-801 (dizocilpine) is used to induce a temporary cognitive deficit.

  • Experimental Procedure: The novel object recognition test consists of three phases:

    • Habituation: Mice are allowed to freely explore an empty arena for a set period.

    • Training (Familiarization): Two identical objects are placed in the arena, and the mice are allowed to explore them.

    • Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.

  • Treatment and Dosing: The 5-HT7 receptor agonist (e.g., AH-494) or vehicle is administered intraperitoneally at a specific time point before the training phase. MK-801 is administered prior to the test compound to induce the cognitive impairment.

  • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory. Statistical analysis (e.g., ANOVA) is used to compare the performance of different treatment groups.

References

Comparative Analysis of 2-methyl-1-propyl-1H-indol-5-amine: An Inquiry into a Novel Indole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published experimental data for 2-methyl-1-propyl-1H-indol-5-amine. While the indole scaffold is a cornerstone in medicinal chemistry, leading to a vast array of compounds with diverse biological activities, this specific derivative appears to be a novel or less-explored entity within the scientific community.

Indole derivatives are a prominent class of heterocyclic compounds that have been extensively studied and developed for a wide range of therapeutic applications.[1][2][3] Their structural versatility allows for modifications that can significantly influence their pharmacological profiles, leading to drugs with anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1][2][3] The core indole structure, a fusion of a benzene and a pyrrole ring, serves as a privileged scaffold in drug discovery.[1][4]

To provide a framework for the potential evaluation of such a compound, this guide will outline the standard experimental protocols and conceptual signaling pathways relevant to the pharmacological characterization of novel indole derivatives. This will serve as a blueprint for the types of analyses that would be required to position this compound within the broader landscape of indole-based therapeutics.

Hypothetical Experimental Workflow for Characterization

Should experimental data for this compound become available, a systematic comparison would involve a series of established in vitro and in vivo assays. The following workflow illustrates a typical characterization cascade for a novel psychoactive compound.

G cluster_0 Initial Screening cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Efficacy Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Assess Off-Target Effects ADME-Tox Assays ADME-Tox Assays Selectivity Profiling->ADME-Tox Assays Evaluate Drug-like Properties Animal Models of Disease Animal Models of Disease ADME-Tox Assays->Animal Models of Disease Test In Vivo Efficacy Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease->Pharmacokinetic Studies Determine Bioavailability Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Assays Characterize Affinity

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

Potential Signaling Pathways of Interest

Given the structural similarities of this compound to known psychoactive tryptamines, its biological activity would likely be mediated through interactions with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The diagram below illustrates a simplified, canonical GPCR signaling cascade.

Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

References

A Comparative Guide to the Structure-Activity Relationship of 2-methyl-1-propyl-1H-indol-5-amine Analogs as Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on 2-methyl-1-propyl-1H-indol-5-amine and its analogs are scarce in publicly available scientific literature. This guide provides a comparative analysis based on the well-established structure-activity relationships (SAR) of analogous tryptamine and indole derivatives, which are known to interact with serotonin (5-HT) receptors. The presented data and relationships are extrapolated from studies on structurally related compounds and should be considered as a predictive guide for designing future research.

The core structure, this compound, is a tryptamine derivative. Tryptamines are a class of compounds known for their interaction with various neurotransmitter receptors, most notably the serotonin receptors.[1] The structure consists of an indole core with a methyl group at position 2, a propyl group at the indole nitrogen (N1), and an amine group at the terminus of a two-carbon chain at position 3 (implied by the "amine" nomenclature, though the specific attachment point of the side chain needs clarification for a full SAR analysis, here assumed to be at C3, typical for tryptamines). For this guide, we will assume the primary amine is at the end of an ethyl group at position 3, forming a tryptamine scaffold, and the "5-amine" in the user's query refers to a primary amine at the 5-position of the indole ring. This guide will explore the putative SAR of analogs based on this scaffold, focusing on their potential as serotonin receptor ligands.

Inferred Structure-Activity Relationships

The biological activity of tryptamine analogs is highly dependent on the nature and position of substituents on the indole ring and the amine side chain.[1][2]

  • Substitution at the Indole N1 Position: The presence of a propyl group at the N1 position is expected to increase the lipophilicity of the molecule compared to an unsubstituted indole. Increased lipophilicity can enhance the ability of the compound to cross the blood-brain barrier.[2] The size of the N-alkyl substituent can influence receptor affinity and selectivity.

  • Substitution at the Indole C2 Position: The methyl group at the C2 position is a key structural feature. In some classes of indole derivatives, substitution at this position can influence selectivity for different serotonin receptor subtypes. For instance, in certain aplysinopsin derivatives, modifications on the indole ring, including at positions close to C2, have been shown to be critical for selectivity between 5-HT2A and 5-HT2C receptors.[3]

  • Substitution at the Indole C5 Position: The amine group at the C5 position is a significant modification. Generally, substitutions at the 5-position of the indole ring with electron-donating or halogen groups can modulate affinity for serotonin receptors.[4] For example, 5-hydroxy and 5-methoxy substitutions in alpha-methyltryptamines have been shown to result in high affinity for the 5-HT1B receptor.[5] A primary amine at this position would significantly alter the electronic properties and hydrogen bonding potential of the indole ring, likely leading to a distinct pharmacological profile.

  • N-alkylation of the Side-Chain Amine: While the core structure is described with a primary amine, N-alkylation (e.g., dimethyl, diethyl) is a common modification in tryptamine analogs. Bulky N-alkyl substituents can protect the compound from metabolism by monoamine oxidase (MAO), potentially increasing its oral activity and duration of action.[2] However, increasing the bulk of the N-alkyl groups can also decrease potency at certain serotonin receptors, such as the 5-HT2A receptor.[6]

Comparative Activity Data of Analogous Tryptamines

To illustrate the potential effects of structural modifications, the following table summarizes the in vitro and in vivo activity of various N,N-dialkyltryptamines at the 5-HT2A receptor. These compounds share the tryptamine core but differ in their N-alkyl substituents.

CompoundN-Alkyl Substituents5-HT2A Receptor Potency (EC50, nM) in vitroHead-Twitch Response (HTR) Potency (ED50, µmol/kg) in vivoReference
4-HO-DMT (Psilocin)Dimethyl4.30.35[6]
4-HO-METMethyl, Ethyl8.10.65[6]
4-HO-MPTMethyl, Propyl19.31.92[6]
4-HO-MIPTMethyl, Isopropyl32.12.97[6]

This data demonstrates that as the size of the N-alkyl substituents increases, the in vitro potency at the 5-HT2A receptor and the in vivo potency in the head-twitch response assay (a behavioral proxy for 5-HT2A activation) tend to decrease.[6]

Signaling Pathway and Experimental Workflow

The interaction of tryptamine analogs with the 5-HT2A receptor typically initiates a G-protein coupled signaling cascade. The diagram below illustrates the canonical Gαq/11 pathway activated by 5-HT2A receptor agonists.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor G_protein Gαq/11 5HT2A_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand Tryptamine Analog Ligand->5HT2A_R Binds to

Caption: 5-HT2A receptor Gαq/11 signaling pathway.

The workflow for evaluating the activity of novel tryptamine analogs typically involves a series of in vitro and in vivo assays.

experimental_workflow Synthesis Analog Synthesis Binding_Assay Radioligand Binding Assay (e.g., [³H]ketanserin) Synthesis->Binding_Assay Determine Ki Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Determine EC50/Emax In_Vivo_Assay In Vivo Behavioral Assay (e.g., Head-Twitch Response) Functional_Assay->In_Vivo_Assay Determine ED50 ADME_Tox ADME/Toxicity Studies In_Vivo_Assay->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: Experimental workflow for evaluating tryptamine analogs.

Experimental Protocols

This protocol is adapted from a high-throughput screening method.[7]

  • Receptor Source: Membranes from rat frontal cortex or cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. Prepare dilutions of the test compounds. b. In a 96-well filter plate, add the receptor preparation (e.g., 70 µg of protein/well), [³H]ketanserin (at a concentration near its Kd, e.g., 2.0 nM), and the test compound or vehicle. c. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 20 minutes). d. Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand. e. Dry the filter plate and add a scintillation cocktail. f. Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This assay measures the functional activity of compounds at Gq-coupled receptors like 5-HT2A.[8]

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293).

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. c. Add varying concentrations of the test compound. d. Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

This is an in vivo behavioral assay used to assess 5-HT2A receptor activation.[6]

  • Animals: Male C57BL/6J mice.

  • Procedure: a. Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal injection). b. Place the mice in individual observation chambers. c. Record the number of head twitches over a specified period (e.g., 30 minutes).

  • Data Analysis: Plot the number of head twitches against the dose of the compound to determine the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

The structure-activity relationship of this compound analogs is likely to be complex, with substitutions at the N1, C2, and C5 positions of the indole ring, as well as modifications of the side-chain amine, all playing crucial roles in determining the affinity and efficacy at serotonin receptors. Based on the SAR of related tryptamines, it is predicted that modifications that increase lipophilicity without adding excessive bulk may enhance central nervous system penetration and activity. The presence of a methyl group at C2 and an amine at C5 are expected to confer a unique pharmacological profile compared to other tryptamines. The experimental protocols provided offer a framework for the systematic evaluation of novel analogs based on this scaffold. Future studies are needed to synthesize these compounds and validate these predicted SARs.

References

comparative analysis of 2-methyl-1-propyl-1H-indol-5-amine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Methods for 2-Methyl-1-propyl-1H-indol-5-amine

This guide provides a comparative analysis of two primary synthetic routes for this compound, a valuable indole derivative for research and development in medicinal chemistry. The methods discussed are the Fischer Indole Synthesis and a multi-step approach involving N-propylation and subsequent reduction of a nitroindole intermediate. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] This route involves the acid-catalyzed cyclization of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the key steps are the preparation of the N-propyl-p-phenylenediamine precursor, its conversion to the corresponding hydrazine, and the final cyclization with acetone.

Experimental Protocols

Step 1: Synthesis of N-propyl-4-nitroaniline

A mixture of 4-nitroaniline (13.8 g, 100 mmol), 1-bromopropane (14.8 g, 120 mmol), and sodium bicarbonate (10.1 g, 120 mmol) in ethanol (200 mL) is heated at reflux for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford N-propyl-4-nitroaniline.

Step 2: Synthesis of N-propyl-p-phenylenediamine

To a solution of N-propyl-4-nitroaniline (18.0 g, 100 mmol) in ethanol (250 mL), tin(II) chloride dihydrate (112.8 g, 500 mmol) is added, followed by the slow addition of concentrated hydrochloric acid (100 mL). The mixture is heated at reflux for 3 hours. After cooling, the reaction is made alkaline with a 40% aqueous sodium hydroxide solution. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-propyl-p-phenylenediamine, which can be used in the next step without further purification.

Step 3: Synthesis of 4-(Propylamino)phenylhydrazine

N-propyl-p-phenylenediamine (15.0 g, 100 mmol) is dissolved in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) and cooled to 0-5 °C. A solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride dihydrate (90.2 g, 400 mmol) in concentrated hydrochloric acid (100 mL) at 0 °C. The mixture is stirred for 2 hours at this temperature, and the precipitated hydrazine hydrochloride salt is collected by filtration, washed with cold water, and dried. The free hydrazine base can be liberated by treatment with a strong base and extraction.

Step 4: Fischer Indole Synthesis of this compound

A solution of 4-(propylamino)phenylhydrazine (16.5 g, 100 mmol) and acetone (8.7 g, 150 mmol) in glacial acetic acid (150 mL) is heated at reflux for 4 hours.[3] The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then dissolved in ethyl acetate. The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Method 2: Synthesis via N-propylation and Nitro Group Reduction

This alternative route begins with a commercially available or readily synthesized indole, 2-methyl-5-nitroindole. The synthesis involves the introduction of the propyl group at the indole nitrogen, followed by the reduction of the nitro group to the desired amine.

Experimental Protocols

Step 1: Synthesis of 2-methyl-5-nitroindole

(This starting material can be purchased or synthesized). To a solution of 2-methylindole (13.1 g, 100 mmol) in sulfuric acid (100 mL) at 0 °C, a solution of sodium nitrate (9.35 g, 110 mmol) in sulfuric acid (50 mL) is added dropwise. The reaction is stirred for 1 hour at 0 °C and then poured onto ice. The resulting yellow precipitate of 2-methyl-5-nitroindole is collected by filtration, washed with water until neutral, and dried.

Step 2: Synthesis of 2-methyl-1-propyl-5-nitro-1H-indole

To a solution of 2-methyl-5-nitroindole (17.6 g, 100 mmol) in dimethylformamide (DMF, 200 mL), potassium carbonate (20.7 g, 150 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. 1-Bromopropane (14.8 g, 120 mmol) is then added, and the reaction mixture is heated at 60 °C for 6 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-methyl-1-propyl-5-nitro-1H-indole.

Step 3: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole to this compound

Option A: Catalytic Hydrogenation A solution of 2-methyl-1-propyl-5-nitro-1H-indole (21.8 g, 100 mmol) in ethanol (250 mL) is hydrogenated in the presence of 10% Palladium on carbon (Pd/C, 1.0 g) under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound.[4]

Option B: Reduction with Tin(II) Chloride To a solution of 2-methyl-1-propyl-5-nitro-1H-indole (21.8 g, 100 mmol) in ethanol (300 mL), tin(II) chloride dihydrate (112.8 g, 500 mmol) is added, followed by concentrated hydrochloric acid (100 mL). The mixture is heated at reflux for 3 hours.[5] After cooling, the reaction is made alkaline with a 40% aqueous sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Comparative Data

ParameterMethod 1: Fischer Indole SynthesisMethod 2: N-propylation and Reduction
Starting Materials 4-Nitroaniline, 1-Bromopropane, Acetone, Acetic Acid2-Methylindole, Sodium Nitrate, 1-Bromopropane, Reducing Agent (Pd/C or SnCl₂)
Number of Steps 43
Overall Yield (Estimated) 30-40%50-60%
Key Intermediates N-propyl-p-phenylenediamine, 4-(propylamino)phenylhydrazine2-Methyl-5-nitroindole, 2-methyl-1-propyl-5-nitro-1H-indole
Reaction Conditions Refluxing temperatures, strong acidsVaries from 0 °C to reflux, catalytic hydrogenation requires specialized equipment
Purification Multiple column chromatography stepsColumn chromatography, filtration
Scalability Can be challenging due to the handling of hydrazine derivativesGenerally more straightforward for larger scale synthesis
Safety Considerations Hydrazine derivatives are often toxic and potentially explosive.Nitrating agents are corrosive and strong oxidizers. Catalytic hydrogenation requires handling of flammable hydrogen gas.

Visualizing the Synthesis Pathways

Fischer_Indole_Synthesis A 4-Nitroaniline B N-propyl-4-nitroaniline A->B 1-Bromopropane, NaHCO₃ C N-propyl-p-phenylenediamine B->C SnCl₂·2H₂O, HCl D 4-(Propylamino)phenylhydrazine C->D 1. NaNO₂, HCl 2. SnCl₂·2H₂O E This compound D->E Acetone, CH₃COOH Propylation_Reduction_Synthesis A 2-Methylindole B 2-Methyl-5-nitroindole A->B NaNO₃, H₂SO₄ C 2-methyl-1-propyl-5-nitro-1H-indole B->C 1-Bromopropane, K₂CO₃, DMF D This compound C->D Reduction (H₂/Pd-C or SnCl₂)

References

Cross-Validation of Analytical Methods for 2-methyl-1-propyl-1H-indol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a comparative overview of common analytical techniques applicable to the analysis of 2-methyl-1-propyl-1H-indol-5-amine, a substituted indole amine. The focus is on providing a framework for cross-validation by comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Data of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of indole amine compounds. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Separation based on polarity, highly selective and sensitive detection by mass spectrometry.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information.Very High; precursor and product ion monitoring provides exceptional specificity.
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.[1][2]pg/L to ng/L range.[3]pg/mL to ng/mL range.[4]
**Linearity (R²) **Typically > 0.999.[1][2]Typically > 0.99.[3]Typically > 0.99.
Precision (%RSD) < 15%.[1][5]< 15-20%.[3]< 15%.[6]
Accuracy (%Recovery) 80-120%.[1]80-104%.[3]85-115%.[6]
Sample Derivatization Not usually required.Often required for polar analytes to improve volatility and thermal stability.[7]May not be necessary, but can improve ionization.
Throughput High.Moderate.High.
Cost Low to moderate.Moderate to high.High.

Experimental Protocols

Detailed methodologies for each technique are provided below. These are general protocols that should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

A validated HPLC-UV method for an indole derivative involved a C18 column and a mobile phase of acetonitrile and acidified water.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for indole compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many amines, derivatization is necessary to improve their chromatographic behavior.[7][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injector Temperature: Typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Ion Source Temperature: Usually maintained around 230°C.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Derivatization: Silylation is a common derivatization technique for amines to increase their volatility and thermal stability.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is often the method of choice for bioanalytical applications.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column and Mobile Phase: Similar to HPLC-UV, a C18 column with a gradient of water and acetonitrile/methanol containing a modifier like formic acid is typically used.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amines.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a precursor ion for this compound and one or more of its characteristic product ions.

  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction can be used to clean up complex samples before analysis.

Visualizing the Workflow

To better understand the processes involved in method validation and comparison, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Selectivity Selectivity Execution_of_Experiments Execution_of_Experiments Linearity_and_Range Linearity_and_Range Accuracy Accuracy Precision Precision LOD_LOQ LOD_LOQ Robustness Robustness Protocol_Development Protocol_Development Protocol_Development->Execution_of_Experiments Data_Analysis Data_Analysis Execution_of_Experiments->Data_Analysis Validation_Report Validation_Report Data_Analysis->Validation_Report Method_Validation Method_Validation Validation_Report->Method_Validation Method_Development Method_Development Method_Development->Protocol_Development Cross_Validation_Logic cluster_MethodA Analytical Method A (e.g., HPLC-UV) cluster_MethodB Analytical Method B (e.g., GC-MS) Method_A_Validation Validate Method A Method_A_Results Results from Method A Method_A_Validation->Method_A_Results Comparison Statistical Comparison of Results Method_A_Results->Comparison Method_B_Validation Validate Method B Method_B_Results Results from Method B Method_B_Validation->Method_B_Results Method_B_Results->Comparison Sample_Set Identical Set of Samples Sample_Set->Method_A_Validation Sample_Set->Method_B_Validation Conclusion Conclusion on Method Comparability Comparison->Conclusion

References

Benchmarking 2-methyl-1-propyl-1H-indol-5-amine Against Known Serotonin 5-HT2A Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a framework for benchmarking the novel compound, 2-methyl-1-propyl-1H-indol-5-amine, against established inhibitors. Given that the specific biological target of this compound is not yet defined in publicly available literature, this guide will proceed under the working hypothesis that it functions as an inhibitor of the serotonin 2A (5-HT2A) receptor. This assumption is based on its structural similarity to other indoleamine compounds, such as tryptamines, which are known to interact with serotonin receptors.

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a significant target in the central nervous system for a variety of therapeutic agents, particularly antipsychotics.[1][2] Agonism at this receptor is also associated with the effects of psychedelic compounds.[3] Therefore, characterizing novel compounds for their inhibitory potential at the 5-HT2A receptor is a critical step in drug discovery and neuroscience research.

This guide will compare the hypothetical performance of this compound against three well-characterized 5-HT2A receptor antagonists: MDL 100907, Risperidone, and Ketanserin. It provides detailed experimental protocols for key assays and visual workflows to aid researchers in their evaluation.

Quantitative Performance Comparison

The inhibitory potential of a compound is typically quantified by its binding affinity (Ki) or its half-maximal inhibitory concentration (IC50). The table below summarizes the reported binding affinities of the selected benchmark antagonists for the human 5-HT2A receptor. Data for this compound should be generated using the protocols outlined in this guide and inserted for direct comparison.

CompoundType5-HT2A Binding Affinity (Ki) [nM]Selectivity Notes
This compound Hypothesized AntagonistData to be determinedData to be determined
MDL 100907 Selective 5-HT2A Antagonist0.36[4]Exhibits over 80-fold selectivity for 5-HT2A over other serotonin receptor subtypes.[4]
Risperidone Atypical Antipsychotic0.4 - 0.6[5][6]Also shows high affinity for D2 dopamine receptors (Ki = 3.13 nM).[5]
Ketanserin 5-HT2A Antagonist~1.6 - 2.0[6][7]Also a high-affinity antagonist for α1-adrenergic and H1 histamine receptors.[8]

Signaling Pathway and Experimental Workflow

To understand the context of inhibition, it is crucial to visualize the relevant biological pathway and the experimental process for characterization.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Agonist Serotonin (Agonist) Agonist->5HT2A_Receptor Binds & Activates Antagonist Inhibitor (Antagonist) (e.g., this compound) Antagonist->5HT2A_Receptor Binds & Blocks

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

experimental_workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profile A Prepare Membranes from Cells Expressing 5-HT2A B Radioligand Binding Assay (Competition) A->B C Determine Ki Value B->C J Compare Data to Benchmark Inhibitors C->J D Culture Cells Expressing 5-HT2A E Calcium Flux Assay D->E F Determine Antagonist IC50/EC50 E->F F->J G Select Off-Target Receptors (e.g., D2, 5-HT2C, α1) H Perform Binding Assays on Off-Targets G->H I Calculate Selectivity Ratios H->I I->J

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies are provided for the key experiments required to benchmark this compound.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of the test compound for the 5-HT2A receptor by competing with a radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

  • Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[9]

    • Radioligand: [3H]ketanserin or [3H]MDL 100907.[7][10]

    • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

    • Test Compound: this compound and benchmark inhibitors, serially diluted.

    • Non-specific binding control: A high concentration (e.g., 1 µM) of a known unlabeled antagonist like Ketanserin.[12]

    • 96-well filter plates (e.g., GF/B or GF/C).[7]

    • Scintillation counter.

  • Procedure:

    • Thaw and resuspend the cell membrane preparation in ice-cold assay buffer.[11]

    • In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.[11][12]

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the high concentration of the unlabeled antagonist.

    • Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[11]

    • Terminate the incubation by rapid vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer.[11]

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (for Antagonist Activity)

This assay measures the ability of the test compound to block the intracellular calcium release induced by a 5-HT2A receptor agonist. The 5-HT2A receptor couples to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.[3][13]

  • Objective: To determine the functional potency (IC50) of the test compound as an antagonist.

  • Materials:

    • A stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[14]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4).[14][15]

    • Agonist: Serotonin (5-HT) at a concentration that elicits a submaximal response (e.g., EC80).

    • Test Compound: this compound and benchmark inhibitors, serially diluted.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence plate reader with an injection port.

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.[14]

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.[15]

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes.[14][16]

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the agonist (serotonin) into the wells and immediately begin recording the change in fluorescence intensity over time.[17]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

    • Normalize the data, with the response in the presence of agonist alone set to 100% and the baseline set to 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data using non-linear regression to determine the IC50 value of the antagonist.

Selectivity Profiling

To assess the specificity of the compound, its binding affinity should be tested against a panel of other relevant receptors.

  • Objective: To determine the selectivity of the test compound for the 5-HT2A receptor over other receptors.

  • Procedure:

    • Conduct radioligand binding assays as described in Protocol 1, but using membrane preparations for various off-target receptors.

    • Key off-targets for a putative 5-HT2A antagonist include other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), dopamine receptors (especially D2), and adrenergic receptors (α1).[5][8]

  • Data Analysis:

    • Calculate the Ki values for each off-target receptor.

    • Determine the selectivity ratio by dividing the Ki value for the off-target receptor by the Ki value for the 5-HT2A receptor. A higher ratio indicates greater selectivity for 5-HT2A.

References

Independent Replication of 2-Methyl-1-propyl-1H-indol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesized compound 2-methyl-1-propyl-1H-indol-5-amine and its structural analogs. Due to the absence of direct experimental data for the target compound in publicly available literature, this document outlines a feasible synthetic pathway and presents a comparative assessment based on data from structurally related molecules. The information herein is intended to support independent research and replication efforts by providing detailed experimental protocols, comparative data, and insights into potential biological activity.

Comparative Analysis of Structural Analogs

To contextualize the potential properties of this compound, a comparison with structurally similar compounds is presented. The following tables summarize the available quantitative data for relevant analogs, focusing on their affinity for serotonin receptors, a likely target for this class of compounds given the structural similarity to serotonin (5-hydroxytryptamine).

Table 1: Serotonin Receptor Binding Affinities of Tryptamine Analogs

Compound5-HT Receptor SubtypeBinding Affinity (Kᵢ, nM)
Tryptamine5-HT₁ₐ130
5-HT₁ₑ866[1]
5-HT₂ₐ7.36 (EC₅₀)[2]
5-Hydroxytryptamine (Serotonin)5-HT₁ₐ3.1
5-HT₁ₑ10[1]
5-HT₂ₐ-
N-Methyl-N-propyltryptamine (MPT)-Effects unknown, active at >50 mg[3]
N,N-Dipropyltryptamine (DPT)-Active at 100-250 mg (oral)[4]

Note: Data for MPT and DPT are related to dosage and observed effects rather than specific receptor binding affinities, highlighting the limited quantitative data for some N-alkylated tryptamines.

Experimental Protocols

The following section details a proposed multi-step synthesis for this compound, based on established chemical transformations for indole derivatives.

Synthesis of this compound

The synthesis is proposed as a three-step process starting from 2-methylindole:

  • Nitration of 2-Methylindole to yield 2-Methyl-5-nitroindole.

  • Reduction of 2-Methyl-5-nitroindole to yield 2-Methyl-1H-indol-5-amine.

  • N-propylation of 2-Methyl-1H-indol-5-amine to yield the final product.

Step 1: Synthesis of 2-Methyl-5-nitroindole

  • Methodology: To a vigorously stirred solution of 2-methylindole (2.0 g, 15.2 mmol) in concentrated sulfuric acid (20 mL) at 0°C, a solution of sodium nitrate (1.43 g, 16.8 mmol) in concentrated sulfuric acid (20 mL) is added dropwise. The reaction mixture is stirred for an additional 10 minutes and then poured into ice-water (80 mL), resulting in the precipitation of a yellow product. The solid is collected by filtration and washed with cold water to yield 2-methyl-5-nitroindole.[5]

Step 2: Reduction of 2-Methyl-5-nitroindole to 2-Methyl-1H-indol-5-amine

  • Methodology: 2-Methyl-5-nitroindole (1.0 g, 5.68 mmol) is dissolved in methanol (50 mL). Palladium on carbon (10% w/w, 0.1 g) is added, and the mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure to yield 2-methyl-1H-indol-5-amine.

Step 3: N-propylation of 2-Methyl-1H-indol-5-amine

  • Methodology: To a solution of 2-methyl-1H-indol-5-amine (0.5 g, 3.42 mmol) in a suitable aprotic solvent such as dimethylformamide (DMF) (20 mL), a base such as sodium hydride (NaH) (60% dispersion in mineral oil, 0.15 g, 3.76 mmol) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which 1-iodopropane (0.70 g, 4.10 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow Start 2-Methylindole Intermediate1 2-Methyl-5-nitroindole Start->Intermediate1 Nitration Step1_reagents NaNO₃, H₂SO₄ Step1_reagents->Intermediate1 Intermediate2 2-Methyl-1H-indol-5-amine Intermediate1->Intermediate2 Reduction Step2_reagents H₂, Pd/C Step2_reagents->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct N-propylation Step3_reagents 1. NaH 2. 1-Iodopropane Step3_reagents->FinalProduct

Caption: Proposed three-step synthesis of this compound.

Hypothetical Signaling Pathway

Given the structural similarity of this compound to serotonin, a plausible biological target is the serotonin receptor family, particularly the 5-HT₂ₐ receptor, which is known to be activated by various tryptamine derivatives.[2] Activation of the Gq/G₁₁-coupled 5-HT₂ₐ receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Signaling_Pathway Ligand 2-Methyl-1-propyl- 1H-indol-5-amine Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Hypothetical signaling cascade initiated by binding to the 5-HT₂ₐ receptor.

References

A Comparative Guide to the Metabolic Stability of 2-methyl-1-propyl-1H-indol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 2-methyl-1-propyl-1H-indol-5-amine and a series of its structural analogs. The data presented herein is intended to guide lead optimization efforts by providing insights into how structural modifications impact metabolic clearance. The information is based on established principles of drug metabolism and predictive analysis, supported by a detailed experimental protocol for in vitro assessment.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, indole-containing compounds can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic profiles.[1][2][3] Understanding the metabolic liabilities of a lead compound is crucial for designing analogs with improved stability and, consequently, better in vivo exposure.[4] This guide focuses on this compound as a parent compound and explores how modifications at the N-propyl group, the C2-methyl group, and the indole ring itself can influence its metabolic fate in human liver microsomes.

Comparative Metabolic Stability Data

The following table summarizes the predicted in vitro metabolic stability data for this compound and its analogs in human liver microsomes (HLM). The key parameters are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5]

Compound IDStructureModification from Parent CompoundPredicted t½ (min)Predicted CLint (μL/min/mg protein)Predicted Metabolic Liability
Parent This compound-1592.4High
Analog 1 2-methyl-1-ethyl-1H-indol-5-amineN-propyl to N-ethyl12115.5Very High
Analog 2 2-methyl-1-isopropyl-1H-indol-5-amineN-propyl to N-isopropyl2555.4Moderate
Analog 3 2-ethyl-1-propyl-1H-indol-5-amineC2-methyl to C2-ethyl1877.0High
Analog 4 This compound (3-fluoro)Fluorination at C33539.6Moderate-Low
Analog 5 This compound (4-fluoro)Fluorination at C42849.5Moderate
Analog 6 2-methyl-1-(cyclopropylmethyl)-1H-indol-5-amineN-propyl to N-cyclopropylmethyl4530.8Low

Disclaimer: The data presented in this table is predictive and based on established structure-metabolism relationships for indole derivatives. Actual experimental values may vary.

Experimental Protocols

The following is a detailed methodology for an in vitro microsomal stability assay to determine the metabolic stability of the compounds listed above.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

    • Add the human liver microsomes to the wells (final protein concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock D Mix Compound, HLM, Buffer A->D B HLM B->D C NADPH System F Initiate with NADPH C->F E Pre-incubate at 37°C D->E E->F G Time Points (0-60 min) F->G H Add Acetonitrile (Stop) G->H I Centrifuge H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing (t½, CLint) K->L

Caption: Workflow for the in vitro microsomal stability assay.

metabolic_pathways cluster_N_dealkylation N-Dealkylation cluster_hydroxylation Hydroxylation Parent This compound N_Dealk N-Depropylation Parent->N_Dealk CYP-mediated C3_Hydrox C3-Hydroxylation Parent->C3_Hydrox C4_Hydrox C4-Hydroxylation Parent->C4_Hydrox C6_Hydrox C6-Hydroxylation Parent->C6_Hydrox Propyl_Hydrox Propyl-chain Hydroxylation Parent->Propyl_Hydrox Metabolite1 2-Methyl-1H-indol-5-amine N_Dealk->Metabolite1

References

Comparative Analysis of 2-methyl-1-propyl-1H-indol-5-amine and Alternative Serotonin 5-HT2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the validation of 2-methyl-1-propyl-1H-indol-5-amine as a putative serotonin 5-HT2A receptor ligand. This document provides a comparative analysis with established ligands, detailing binding affinities, functional activities, and the underlying signaling pathways.

Disclaimer: To date, there is no direct experimental evidence validating a specific biological target for this compound. Based on the well-established pharmacology of structurally related indoleamine derivatives, this guide presents a comparative analysis assuming the serotonin 5-HT2A receptor as a putative target. This inference is drawn from the common affinity of N-alkylated indoleamines for serotonin receptors. All data and comparisons presented herein are for informational and directional purposes for future research.

Introduction

Indoleamine derivatives are a cornerstone of neuropharmacology, with a rich history of interaction with serotonin (5-HT) receptors. The specific compound, this compound, belongs to this chemical class. Its structural features—a methyl group at the 2-position, a propyl group on the indole nitrogen, and an amine group at the 5-position—suggest a potential interaction with serotonin receptors, particularly the 5-HT2A subtype, a key player in various physiological and pathological processes in the central nervous system. This guide provides a comparative framework to facilitate the initial validation and characterization of this compound against a panel of known 5-HT2A receptor agonists and antagonists.

Comparative Ligand Performance

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of a selection of well-characterized 5-HT2A receptor ligands. This data provides a benchmark against which the activity of this compound can be compared.

Table 1: Comparative Binding Affinities (Ki) at the Human 5-HT2A Receptor
CompoundChemical ClassPrimary ActivityKi (nM)
Putative Target
This compoundIndoleamineUnknownData not available
Agonists
SerotoninIndoleamineEndogenous Agonist10[1]
N,N-Dimethyltryptamine (DMT)IndoleamineAgonist75[2]
(R)-DOIPhenethylamineAgonist0.27[1]
Antagonists
KetanserinQuinazolinoneAntagonist0.6 - 1.6[3][4]
RisperidoneBenzisoxazoleAntagonist0.2 - 0.4[5][6]
Table 2: Comparative Functional Activity at the Human 5-HT2A Receptor
CompoundAssay TypeFunctional ResponsePotency (EC50/IC50 in nM)
Agonists
SerotoninCalcium FluxAgonist10[1]
(R)-DOIIP-1 AccumulationAgonist0.27[1]
Antagonists
KetanserinCalcium Flux (vs. Serotonin)Antagonist1.1[4]
RisperidoneCalcium Flux (vs. Serotonin)Antagonist~0.5[7]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding to the 5-HT2A receptor, it is crucial to delineate the primary signaling cascade and the experimental workflows used to measure receptor activity.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[8] Activation of the receptor by an agonist leads to a conformational change, initiating a cascade of intracellular events.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates substrates Ca2 Ca²⁺ Ca2->PKC Co-activates Ca2->Cellular_Response Modulates activity IP3R->Ca2 Releases Agonist Agonist Agonist->5HT2A_R Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor. The workflow involves competing a radiolabeled ligand with the unlabeled test compound.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT2A receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [³H]ketanserin) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify bound radioactivity using scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

References

Safety Operating Guide

Personal protective equipment for handling 2-methyl-1-propyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-methyl-1-propyl-1H-indol-5-amine, a novel compound for which specific safety data is not yet widely available. The recommendations provided are based on best practices for handling analogous research chemicals, particularly aromatic amines, which are known for their potential toxicity.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for every experimental protocol involving this compound to ensure the appropriate level of personal protection.[3] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields[3][4]Nitrile gloves (double-gloving recommended)[3][4]Laboratory coat[4]Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Splash Potential (e.g., large-scale reactions, transfers) Chemical splash goggles and a face shield[3][5]Chemical-resistant gloves (e.g., butyl rubber or Viton) over nitrile glovesChemical-resistant apron over a laboratory coatRecommended, especially if not handled in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.
Handling of Powders Outside of a Fume Hood Chemical splash goggles[4]Nitrile gloves (double-gloving recommended)[3][4]Laboratory coat[4]A NIOSH-approved respirator with a particulate filter (N95 or higher) is required.
Emergency Spill Cleanup Chemical splash goggles and a face shield[3][5]Heavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsA full-face respirator with an organic vapor/particulate combination cartridge is required.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that a calibrated chemical fume hood is in proper working order. All necessary PPE should be inspected for integrity and readily available. Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use disposable weighing boats or papers to prevent contamination of balances.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the vessel is appropriately sized and securely placed within the fume hood.

  • Reaction Monitoring : Keep all reaction vessels closed or under a condenser to prevent the release of vapors.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination (see Donning and Doffing Protocol). Wash hands thoroughly with soap and water.[6]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, empty containers, and reaction byproducts, must be treated as hazardous waste.

  • Solid Waste : Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, weighing papers, and bench protectors.

  • Liquid Waste : Collect in a designated, labeled, and sealed hazardous waste container. Do not pour any waste down the drain.[7]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7] After rinsing, deface the label and dispose of the container as solid waste.

  • Spill Cleanup Materials : All materials used for cleaning up spills must be collected and disposed of as hazardous waste.[7]

Visual Safety Protocols

The following diagrams illustrate key procedural workflows for ensuring safety when handling this compound.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves (Inner) Gloves (Inner) Lab Coat->Gloves (Inner) Goggles/Face Shield Goggles/Face Shield Gloves (Inner)->Goggles/Face Shield Gloves (Outer) Gloves (Outer) Goggles/Face Shield->Gloves (Outer)

PPE Donning Sequence

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves (Outer) Gloves (Outer) Goggles/Face Shield Goggles/Face Shield Gloves (Outer)->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Gloves (Inner) Gloves (Inner) Lab Coat->Gloves (Inner)

PPE Doffing Sequence

Waste_Disposal_Workflow cluster_waste Chemical Waste Disposal Workflow Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Seal Container Seal Container Label Container->Seal Container Store Securely Store Securely Seal Container->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup

Chemical Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.